PHT-427
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
4-dodecyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2S2/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-15-19(16-14-18)27(24,25)23-20-22-21-17-26-20/h13-17H,2-12H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWWNRBKPCPJMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)NC2=NN=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90658014 | |
| Record name | 4-Dodecyl-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90658014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1191951-57-1 | |
| Record name | 4-Dodecyl-N-1,3,4-thiadiazol-2-ylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1191951-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PHT-427 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1191951571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Dodecyl-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90658014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHT-427 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/543K8ZN6LH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
PHT-427: A Dual Inhibitor Targeting the Pleckstrin Homology Domains of Akt and PDPK1
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity and mechanism of action of PHT-427, a novel small molecule inhibitor targeting the Pleckstrin Homology (PH) domains of both Akt (Protein Kinase B) and 3-phosphoinositide dependent protein kinase-1 (PDPK1). This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology and signal transduction.
Executive Summary
This compound is a dual inhibitor that uniquely targets the PH domains of both Akt and PDPK1, key kinases in the phosphatidylinositol 3-kinase (PI3K) signaling pathway.[1][2][3] This pathway is frequently dysregulated in various cancers, making it a critical target for therapeutic intervention. This compound distinguishes itself from many other kinase inhibitors by not targeting the highly conserved ATP-binding pocket, but rather the PH domain, which is crucial for the membrane localization and subsequent activation of Akt and PDPK1. By binding to these domains, this compound effectively inhibits the downstream signaling cascade, leading to reduced cell proliferation and survival.
Quantitative Binding Affinity of this compound
The binding affinity of this compound to the PH domains of Akt and PDPK1 has been quantitatively determined using Surface Plasmon Resonance (SPR). The inhibitor constant (Ki) values demonstrate high-affinity binding to both targets.
| Target Protein | Ligand | Ki (µM) | Experimental Method | Reference |
| Akt (Akt2) PH Domain | This compound | 2.7 ± 0.4 | Surface Plasmon Resonance (SPR) | [1] |
| PDPK1 PH Domain | This compound | 5.2 ± 0.4 | Surface Plasmon Resonance (SPR) | [1] |
The PI3K/Akt/PDPK1 Signaling Pathway and this compound Inhibition
The PI3K/Akt/PDPK1 signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. Both Akt and PDPK1 contain PH domains that bind to PIP3, leading to their co-localization at the membrane. This proximity allows PDPK1 to phosphorylate and activate Akt, which in turn phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation.
This compound exerts its inhibitory effect by competing with PIP3 for binding to the PH domains of Akt and PDPK1. This prevents their recruitment to the plasma membrane and subsequent activation, thereby blocking the downstream signaling cascade.
Experimental Protocols
The following sections detail the methodologies used to determine the binding affinity of this compound.
Surface Plasmon Resonance (SPR) Spectroscopy
Surface Plasmon Resonance was the primary method used to measure the binding affinity of this compound to the PH domains of Akt and PDPK1.[1]
Objective: To determine the inhibitor constant (Ki) of this compound for the PH domains of Akt2 and PDPK1 through a competitive binding assay.
Materials:
-
Biacore 2000 instrument and control software (GE Healthcare)
-
SA (Streptavidin) sensor chips (GE Healthcare)
-
Recombinant human Akt2 and PDPK1 PH domains
-
PtdIns(3,4,5)P3-biotin labeled liposomes (Echelon Biosciences)
-
This compound and its analogs
-
Running buffer (e.g., HBS-EP)
Procedure:
-
Chip Preparation: An SA sensor chip was docked in the Biacore instrument.
-
Ligand Immobilization: PtdIns(3,4,5)P3-biotin labeled liposomes were captured on the streptavidin-coated sensor chip surface.
-
Analyte Injection: A constant concentration of the recombinant PH domain of either Akt2 or PDPK1 was injected over the liposome-coated surface until a stable baseline was achieved, representing the binding of the PH domain to its lipid ligand.
-
Competitive Binding: A series of solutions containing a fixed concentration of the PH domain and increasing concentrations of this compound were injected over the sensor chip.
-
Data Analysis: The decrease in the SPR signal (Response Units, RU) due to the displacement of the PH domain by this compound was measured. The Ki value was calculated as the concentration of this compound that displaces 50% of the PH domain bound to the PtdIns(3,4,5)P3-enriched lipid vesicles. Data analysis was performed using BIAevaluation software.
Conclusion
This compound represents a promising class of kinase inhibitors that target the PH domains of Akt and PDPK1. The quantitative binding data and the elucidated mechanism of action provide a solid foundation for its further development as a therapeutic agent. The detailed experimental protocols included in this guide offer a basis for the replication and extension of these findings in other research settings. The unique dual-inhibitory nature and the allosteric mode of inhibition of this compound may offer advantages in terms of specificity and overcoming resistance mechanisms associated with traditional ATP-competitive inhibitors.
References
PHT-427: A Technical Guide to a Novel Dual PDK1/Akt Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PHT-427 is a novel, orally bioavailable small molecule that exhibits significant antitumor activity by targeting the phosphoinositide 3-kinase (PI3K)/PDK1/Akt signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers. This compound distinguishes itself by acting as a dual inhibitor, binding to the pleckstrin homology (PH) domains of both 3-phosphoinositide dependent protein kinase-1 (PDK1) and Akt. This dual inhibitory mechanism disrupts the pathway at two crucial nodes, leading to a more profound and sustained inhibition of downstream signaling. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, intended to serve as a resource for researchers in oncology and drug development.
Discovery and Rationale
The PI3K/Akt signaling cascade is one of the most frequently activated pathways in human cancer, often due to mutations in key components like PIK3CA (the catalytic subunit of PI3K) or loss of the tumor suppressor PTEN.[1] This aberrant signaling promotes tumorigenesis and resistance to therapy. While numerous inhibitors targeting various components of this pathway have been developed, this compound was designed with a unique approach: to bind to the PH domains of both Akt and PDK1.[2] The PH domain is essential for the recruitment of these kinases to the cell membrane, a critical step for their activation. By targeting this domain, this compound prevents the localization and subsequent activation of both kinases.
Initially developed as an Akt PH domain inhibitor, further studies revealed that this compound also binds to the PH domain of PDK1 with similar affinity.[1] This dual-targeting capability is significant because PDK1 is the upstream kinase responsible for the activating phosphorylation of Akt at threonine 308. Therefore, inhibiting both proteins offers a more comprehensive blockade of the pathway than targeting either kinase alone.
Chemical Synthesis of this compound
This compound, chemically named 4-dodecyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide, is synthesized through a convergent approach involving the preparation of two key intermediates: 4-dodecylbenzenesulfonyl chloride and 2-amino-1,3,4-thiadiazole, followed by their coupling.
Synthesis of 4-Dodecylbenzenesulfonyl Chloride
The synthesis of 4-dodecylbenzenesulfonyl chloride begins with the sulfonation of dodecylbenzene.
-
Step 1: Sulfonation of Dodecylbenzene. Dodecylbenzene is reacted with a sulfonating agent, such as chlorosulfonic acid, to introduce the sulfonic acid group onto the benzene ring, yielding dodecylbenzenesulfonic acid.[1]
-
Step 2: Conversion to Sulfonyl Chloride. The resulting dodecylbenzenesulfonic acid is then converted to the corresponding sulfonyl chloride. A common method involves treating the sulfonic acid with thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF).[1] Alternatively, phosphorus oxychloride can be used.[3] The crude 4-dodecylbenzenesulfonyl chloride is then purified for the subsequent coupling reaction.
Synthesis of 2-Amino-1,3,4-thiadiazole
This heterocyclic intermediate can be synthesized from thiosemicarbazide.
-
Step 1: Cyclization of Thiosemicarbazide. Thiosemicarbazide is reacted with formic acid, followed by acid-catalyzed cyclization (e.g., using concentrated hydrochloric acid) and heating to form the 1,3,4-thiadiazole ring.[4] The reaction mixture is then neutralized to precipitate the 2-amino-1,3,4-thiadiazole, which is collected and purified by recrystallization.[4]
Coupling and Final Product Formation
The final step involves the coupling of the two intermediates.
-
Step 1: Sulfonylation of 2-Amino-1,3,4-thiadiazole. 2-Amino-1,3,4-thiadiazole is reacted with 4-dodecylbenzenesulfonyl chloride in an anhydrous solvent, typically in the presence of a base such as pyridine, to facilitate the sulfonylation of the amino group.[5] The reaction is monitored for completion, after which the crude this compound is precipitated by pouring the reaction mixture into water.
-
Step 2: Purification. The final product, 4-dodecyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide (this compound), is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure compound.[5]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. 2-Amino-1,3,4-thiadiazole synthesis - chemicalbook [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
PHT-427: A Dual Inhibitor of Akt/PDPK1 Signaling - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phosphatidylinositol 3-kinase (PI3K)/3-phosphoinositide dependent protein kinase-1 (PDPK1)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of PHT-427, a novel small molecule inhibitor that uniquely targets the pleckstrin homology (PH) domains of both Akt and PDPK1. By dually inhibiting these key nodes, this compound effectively abrogates downstream signaling, leading to significant antitumor activity. This document details the mechanism of action, quantitative biochemical and cellular data, experimental methodologies, and the therapeutic potential of this compound.
Introduction
The PI3K/Akt signaling cascade is a central pathway that, when aberrantly activated, contributes to the hallmarks of cancer, including uncontrolled growth and resistance to apoptosis.[1] Key components of this pathway include PDPK1 and its substrate Akt (also known as Protein Kinase B). Both proteins contain PH domains that bind to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane, a crucial step for their activation.[2]
This compound was developed as a PH domain-binding inhibitor.[3] While initially designed to target Akt, it was discovered to also bind to the PH domain of PDPK1 with high affinity.[1][3] This dual inhibitory action provides a more comprehensive blockade of the pathway compared to inhibitors targeting a single component.
Mechanism of Action
This compound functions by binding to the PH domains of both Akt and PDPK1, thereby preventing their recruitment to the cell membrane and subsequent activation.[3] This disrupts the downstream signaling cascade that promotes cell survival and proliferation. The inhibition of PDPK1 has been shown to be more closely correlated with the antitumor activity of this compound than the inhibition of Akt.[3][4]
Below is a diagram illustrating the PI3K/Akt/PDPK1 signaling pathway and the inhibitory action of this compound.
Quantitative Data
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: Binding Affinity of this compound
| Target | Ki (μM) |
| Akt | 2.7[5] |
| PDPK1 | 5.2[5] |
Table 2: In Vitro Activity of this compound
| Cell Line | Cancer Type | IC50 (μM) | Notes |
| BxPC-3 | Pancreatic | 8.6[5] | Induces apoptosis and inhibits Akt phosphorylation.[5] |
| Panc-1 | Pancreatic | 65[5] | Antiproliferative effects.[5] |
| PC-3 | Prostate | - | At 10 μM, significantly reduces phospho-Ser241-PDPK1 and phospho-Thr308-Akt.[5] |
Table 3: In Vivo Antitumor Activity of this compound
| Xenograft Model | Cancer Type | Dose & Schedule | Tumor Growth Inhibition |
| BxPC-3 | Pancreatic | 125-250 mg/kg, oral | Up to 80%[3][5] |
| MCF-7 | Breast | 200 mg/kg, oral, twice daily for 10 days | Significant inhibition.[3] |
| A549 | Non-small cell lung | 200 mg/kg, oral, twice daily for 10 days | Significant inhibition.[3] |
| SKOV-3 | Ovarian | 250 mg/kg, oral, twice daily for 10 days | Good antitumor activity.[3] |
| PC-3 | Prostate | 125 mg/kg, oral, twice daily for 5 days | Antitumor activity observed.[3] |
Tumors with PIK3CA mutations were found to be the most sensitive to this compound, while tumors with K-Ras mutations were the least sensitive.[3][4]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize this compound.
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To determine the binding affinity (Ki) of this compound to the PH domains of Akt and PDPK1.
-
Instrumentation: Biacore 2000.[5]
-
Procedure:
Cell Viability and Proliferation Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
-
Methodology:
-
Cancer cells (e.g., BxPC-3, Panc-1) are seeded in 96-well plates.
-
Cells are treated with a range of this compound concentrations for a specified period (e.g., 24 or 48 hours).[6]
-
Cell viability is assessed using a standard method such as the MTT or MTS assay.
-
The IC50 value is calculated from the dose-response curve.[6]
-
Western Blotting for Target Engagement
-
Objective: To assess the effect of this compound on the phosphorylation status of Akt, PDPK1, and their downstream targets.
-
Procedure:
-
Cells are treated with this compound for a defined time.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for total and phosphorylated forms of Akt (e.g., p-Akt Ser473, p-Akt Thr308), PDPK1 (p-PDPK1 Ser241), and downstream effectors like GSK3β.[3]
-
Following incubation with a secondary antibody, the protein bands are visualized and quantified.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the antitumor efficacy of this compound in a living organism.
-
Animal Model: Immunodeficient mice (e.g., SCID or nu/nu mice).[3][5]
-
Procedure:
-
Human cancer cells are subcutaneously injected into the flanks of the mice.[5]
-
Once tumors reach a palpable size, mice are randomized into control and treatment groups.
-
This compound is administered orally at specified doses and schedules.[3]
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be excised for further analysis (e.g., Western blotting, immunohistochemistry).
-
Combination Therapies
This compound has shown synergistic or additive antitumor effects when combined with other chemotherapeutic agents.[3]
-
With Paclitaxel: In breast cancer models, the combination of this compound and paclitaxel resulted in greater than additive antitumor activity.[3]
-
With Erlotinib: In non-small cell lung cancer xenografts, this compound enhanced the antitumor activity of erlotinib.[2][3]
Safety and Toxicology
In preclinical studies, this compound was well-tolerated. When administered orally for over 5 days, it caused no significant weight loss or changes in blood chemistry in mice.[3][4]
Conclusion
This compound represents a promising therapeutic agent that targets the PI3K/Akt/PDPK1 signaling pathway through a unique dual-inhibitory mechanism. Its ability to bind to the PH domains of both Akt and PDPK1 provides a robust blockade of this critical cancer-promoting pathway. The significant in vivo antitumor activity, especially in tumors with specific genetic backgrounds like PIK3CA mutations, and its favorable safety profile underscore its potential for further clinical development, both as a monotherapy and in combination with other anticancer drugs. This technical guide provides a comprehensive summary of the core data and methodologies related to this compound for the scientific and drug development community.
References
- 1. Molecular pharmacology and antitumor activity of this compound, a novel Akt/phosphatidylinositide-dependent protein kinase 1 pleckstrin homology domain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Molecular pharmacology and antitumor activity of this compound a novel AKT/PDPK1 pleckstrin homology domain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
PHT-427: A Dual Inhibitor of Akt and PDPK1 Signaling Pathways
An In-depth Technical Guide on its Effects on Downstream Targets
This technical guide provides a comprehensive overview of the molecular pharmacology of PHT-427, a novel small molecule inhibitor targeting the pleckstrin homology (PH) domains of both Akt and PDPK1. This document is intended for researchers, scientists, and drug development professionals interested in the PI3K/Akt signaling pathway and the therapeutic potential of its inhibitors. We will delve into the mechanism of action of this compound, its effects on downstream signaling targets, and the experimental methodologies used to elucidate these effects.
Introduction to this compound and the PI3K/Akt/PDPK1 Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1][2] Akt (also known as Protein Kinase B) and its upstream kinase, 3-phosphoinositide-dependent protein kinase 1 (PDPK1), are central nodes in this pathway.
This compound is a novel compound designed to bind to the PH domains of both Akt and PDPK1.[1][2][3] This dual-targeting mechanism distinguishes it from many other inhibitors that target the kinase domain. By binding to the PH domain, this compound prevents the localization of Akt and PDPK1 to the plasma membrane, a crucial step for their activation.[4]
Mechanism of Action of this compound
This compound acts as a competitive inhibitor, binding to the PH domains of Akt and PDPK1, thereby preventing their interaction with phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane. This inhibition disrupts the canonical activation sequence of the PI3K pathway.
Figure 1: this compound Mechanism of Action.
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Binding Affinity and Inhibitory Concentrations of this compound
| Target | Parameter | Value | Cell Line/System | Reference |
| Akt PH Domain | Ki | 2.7 µM | In vitro | [4][5] |
| PDPK1 PH Domain | Ki | 5.2 µM | In vitro | [4][5] |
| Akt Phosphorylation | IC50 | 8.6 µM | BxPC-3 | [4] |
| Cell Proliferation | IC50 | 65 µM | Panc-1 | [4] |
Table 2: In Vivo Antitumor Activity of this compound
| Tumor Model | Dose | % Tumor Growth Inhibition | Reference |
| Pancreatic Cancer Xenograft (BxPC-3) | 125-250 mg/kg | Up to 80% | [1][4] |
| Breast Cancer Xenograft (MCF-7) | 125-250 mg/kg | Significant Inhibition | [4] |
| NSCLC Xenograft (A-549) | 125-250 mg/kg | Significant Inhibition | [4] |
Effects on Downstream Targets of Akt and PDPK1
This compound's inhibition of Akt and PDPK1 leads to a significant reduction in the phosphorylation of their downstream substrates. This has been demonstrated in various cancer cell lines.[1][6]
Table 3: Effect of this compound on Downstream Signaling Molecules
| Target Protein | Phosphorylation Site | Effect | Cell Line(s) | Reference |
| Akt Downstream Targets | ||||
| GSK3β | Ser9 | Decrease | BxPC-3 | [1] |
| PRAS40 | Thr246 | Decrease | LNCaP, PC3, BPH1 | [7] |
| FOXO | Thr24/Thr32 | Decrease | LNCaP | [7] |
| Ribosomal S6-kinase | Ser240 | Decrease | BxPC-3 | [1] |
| PDPK1 Downstream Targets | ||||
| PKC | Ser657 | Decrease | PC-3 | [1] |
| SGK1 | Total Protein | Decrease | PC-3 | [1] |
| p70S6K | - | Inhibition | - | [5] |
Notably, in sensitive cancer cells like BxPC-3, this compound treatment leads to a sustained decrease in the phosphorylation of Akt and its downstream targets.[1] In contrast, resistant cells, such as MiaPaCa-2, may exhibit a rebound increase in Akt activity, suggesting that PDPK1 inhibition might be more critical for the antitumor effects of this compound.[1]
Figure 2: Downstream Targets of Akt and PDPK1 Inhibited by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound.
Western Blotting for Phosphoprotein Analysis
Objective: To determine the effect of this compound on the phosphorylation status of Akt, PDPK1, and their downstream targets.
Protocol:
-
Cell Culture and Treatment: Cancer cell lines (e.g., BxPC-3, PC-3) are cultured to 70-80% confluency.[1] Cells are then treated with this compound at various concentrations (e.g., 10 µM) or vehicle control for specified time points.[1][4]
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt Ser473, total Akt, p-GSK3β Ser9) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To measure the binding affinity (Ki) of this compound to the PH domains of Akt and PDPK1.
Protocol:
-
Instrumentation: A Biacore 2000 instrument is used for the analysis.[4]
-
Sensor Chip Preparation: The PH domain GST-fusion proteins (Akt1 and PDPK1) are immobilized on a CM5 sensor chip using amine coupling chemistry to a level of approximately 10,000 Response Units (RUs).[4]
-
Analyte Injection: this compound, at concentrations ranging from 0.1 to 10 times the predicted KD, is injected over the sensor chip surface at a high flow rate (30 µL/min).[4] The running buffer contains a low concentration of DMSO (≤1% v/v) to match the sample solvent.[4]
-
Data Analysis: The association and dissociation rates are monitored in real-time. The equilibrium dissociation constant (KD), which is equivalent to the inhibition constant (Ki) for a competitive inhibitor, is calculated by fitting the data to a 1:1 Langmuir binding model using BIAevaluation software.[4]
In Vivo Tumor Xenograft Studies
Objective: To evaluate the antitumor efficacy of this compound in a living organism.
Protocol:
-
Animal Model: Female immunodeficient mice (e.g., SCID or nu/nu) are used.[4]
-
Tumor Cell Implantation: Human cancer cells (e.g., BxPC-3, MCF-7) are injected subcutaneously into the flanks of the mice.[4]
-
Treatment: When tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally at doses ranging from 125 to 250 mg/kg, typically twice daily.[1][4] The control group receives the vehicle.
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. The percentage of tumor growth inhibition is calculated. Pharmacodynamic analysis of target inhibition in the tumor tissue can also be performed via Western blotting or immunohistochemistry.
Figure 3: Western Blotting Experimental Workflow.
Conclusion
This compound is a potent dual inhibitor of Akt and PDPK1 that demonstrates significant antitumor activity both in vitro and in vivo. Its unique mechanism of targeting the PH domains of these key signaling proteins leads to the effective downregulation of their downstream pro-survival and proliferative signaling pathways. The data presented in this guide highlight the therapeutic potential of this compound and provide a foundation for further research and development in the field of cancer therapeutics. The detailed experimental protocols offer a practical resource for scientists seeking to investigate the effects of this and similar compounds.
References
- 1. Molecular pharmacology and antitumor activity of this compound a novel AKT/PDPK1 pleckstrin homology domain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Molecular pharmacology and antitumor activity of this compound, a novel Akt/phosphatidylinositide-dependent protein kinase 1 pleckstrin homology domain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
PHT-427: A Technical Guide to its Selective Inhibition of Akt and PDPK1
For Researchers, Scientists, and Drug Development Professionals
Abstract
PHT-427 is a novel small molecule inhibitor that uniquely targets the Pleckstrin Homology (PH) domains of both Akt and 3-phosphoinositide dependent protein kinase-1 (PDPK1). This dual-inhibitory mechanism disrupts the canonical PI3K/Akt signaling pathway, a critical regulator of cell proliferation, survival, and metabolism that is frequently dysregulated in cancer. This technical guide provides a comprehensive overview of the selectivity of this compound for Akt and PDPK1, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to this compound and its Mechanism of Action
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling cascade is a pivotal pathway in cellular regulation. Its aberrant activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. Key nodes in this pathway, the serine/threonine kinases Akt (also known as Protein Kinase B) and its upstream activator PDPK1, are crucial for signal transduction.
This compound distinguishes itself from many kinase inhibitors that target the highly conserved ATP-binding pocket. Instead, it was designed to bind to the PH domain of Akt and was subsequently discovered to also bind to the PH domain of PDPK1.[1] This mode of action prevents the recruitment of these kinases to the cell membrane, a crucial step for their activation. By targeting the PH domain, this compound offers a different mechanism of selectivity compared to ATP-competitive inhibitors, which can often suffer from off-target effects due to the similarity of the ATP-binding site across the kinome.[1]
Quantitative Analysis of this compound's Selectivity
The inhibitory activity of this compound has been quantified through biochemical assays, primarily focusing on its high-affinity binding to the PH domains of Akt and PDPK1.
Table 1: Biochemical Inhibition Constants (Ki) for this compound
| Target Kinase | Inhibition Constant (Ki) | Assay Method | Reference |
| Akt | 2.7 µM | Surface Plasmon Resonance (SPR) | [1][2] |
| PDPK1 | 5.2 µM | Surface Plasmon Resonance (SPR) | [1][2] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC50 Value | Reference |
| BxPC-3 (pancreatic cancer) | Akt phosphorylation inhibition | 8.6 µM | [2] |
| Panc-1 (pancreatic cancer) | Antiproliferation | 65 µM | [2] |
While comprehensive screening data against a broad panel of kinases is not publicly available, the unique mechanism of targeting the PH domain suggests a basis for its selectivity. It has been noted that achieving selectivity for Akt and PDPK1 with ATP-competitive inhibitors is challenging due to the high degree of conservation in the ATP-binding pocket among serine/threonine kinases, particularly within the AGC kinase family.[1] this compound's action on the less conserved PH domain provides a potential advantage in this regard. Studies have shown that this compound treatment leads to a reduction in the phosphorylation of downstream targets of both Akt and PDPK1, such as GSK3β and ribosomal S6-kinase.[1]
Signaling Pathway and Experimental Workflow Visualizations
PI3K/Akt Signaling Pathway and this compound Inhibition
The following diagram illustrates the PI3K/Akt signaling pathway and highlights the points of inhibition by this compound.
Caption: PI3K/Akt signaling pathway with this compound inhibition points.
Experimental Workflow: Surface Plasmon Resonance (SPR) for Ki Determination
The following diagram outlines a typical workflow for determining the inhibition constant (Ki) of a small molecule inhibitor like this compound using Surface Plasmon Resonance.
Caption: Workflow for determining Ki of this compound using SPR.
Detailed Experimental Methodologies
Surface Plasmon Resonance (SPR) for Binding Affinity
This method is used to measure the binding kinetics and affinity of this compound to the PH domains of Akt and PDPK1.
-
Instrumentation: A Biacore 2000 instrument or equivalent is utilized.[2]
-
Sensor Chip: A CM5 sensor chip is typically used.[2]
-
Immobilization:
-
The PH domain GST-fusion proteins (e.g., Akt1, PDPK1) are immobilized on the sensor chip surface using standard amine coupling chemistry to a level of approximately 10,000 Response Units (RUs).[2]
-
-
Binding Analysis:
-
This compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted into the running buffer to various concentrations, typically ranging from 0.1 to 10 times the predicted dissociation constant (Kd). The final DMSO concentration in the running buffer should be kept low (e.g., ≤1% v/v) and consistent across all samples.[2]
-
The diluted this compound solutions are injected over the sensor chip surface at a high flow rate (e.g., 30 µL/min) to minimize mass transport limitations.[2]
-
The association and dissociation of this compound are monitored in real-time, generating a sensorgram.
-
-
Data Analysis:
-
The resulting sensorgrams are analyzed using evaluation software (e.g., BIAevaluation).
-
The data are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
The equilibrium dissociation constant (Kd) is calculated as kd/ka. The inhibition constant (Ki) can be derived from this value.
-
Western Blotting for Cellular Inhibition of Akt Phosphorylation
This method is used to assess the effect of this compound on the phosphorylation status of Akt and other downstream targets in cells.
-
Cell Culture and Treatment:
-
Cancer cell lines (e.g., BxPC-3) are cultured in appropriate media.
-
Cells are treated with various concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration.
-
-
Cell Lysis:
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification:
-
The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are denatured and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for phosphorylated proteins (e.g., phospho-Akt Ser473, phospho-Akt Thr308) and total proteins (e.g., total Akt) overnight at 4°C.
-
The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to the corresponding total protein levels.
-
Conclusion
This compound is a dual inhibitor of Akt and PDPK1 that operates through a distinct mechanism of binding to their PH domains. This mode of action provides a basis for its selectivity and differentiates it from ATP-competitive kinase inhibitors. The quantitative data from SPR and cellular assays confirm its inhibitory activity in the low micromolar range against its intended targets. The provided experimental protocols offer a foundation for researchers to further investigate the pharmacological properties of this compound and its effects on the PI3K/Akt signaling pathway. Further studies involving broad kinase screening panels would be beneficial to more comprehensively define the selectivity profile of this compound across the human kinome.
References
PHT-427: A Technical Guide to its Early-Stage Therapeutic Potential as a Dual Akt/PDPK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHT-427 is a novel small molecule inhibitor targeting the Phosphatidylinositol 3-kinase (PI3K)/PtdIns-dependent protein kinase-1 (PDPK1)/Akt signaling pathway, a critical cascade in promoting cell proliferation and survival in cancerous cells.[1][2] This technical guide provides an in-depth overview of the early-stage research on this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to elucidate its therapeutic potential. All quantitative data is summarized for comparative analysis, and key experimental workflows and signaling pathways are visualized.
Mechanism of Action
This compound was initially designed as an inhibitor of the pleckstrin homology (PH) domain of Akt. However, further research revealed that it also binds to the PH domain of PDPK1 with high affinity.[1][2] By targeting the PH domains of both Akt and PDPK1, this compound effectively inhibits their signaling and downstream targets.[1][2] The inhibition of PDPK1 has been more closely correlated with the antitumor activity of this compound than the inhibition of Akt.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound.
Table 1: Binding Affinity of this compound and its Analogs
| Compound | Alkyl Chain Length | PDPK1 PH Domain Ki (μM) | Akt PH Domain Ki (μM) |
| This compound | C12 | 5.2 | 2.7 |
| Analog | C14 | High Affinity | High Affinity |
| Analog | C8 | Lower Affinity | Lower Affinity |
| Analog | C6 | Lower Affinity | Lower Affinity |
| Analog | C4 | Lower Affinity | Lower Affinity |
Data sourced from Meuillet et al., 2010.[1]
Table 2: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Key Mutation(s) | IC50 (μM) |
| BxPC-3 | Pancreatic | K-Ras | ~30 |
| Panc-1 | Pancreatic | K-Ras | 65 |
| PC-3 | Prostate | PTEN null | Not specified |
| FaDu | Head and Neck Squamous Cell Carcinoma | Not specified | Not specified |
Data sourced from Meuillet et al., 2010 and Yanes-Díaz et al., 2021.[2][3]
Table 3: In Vivo Antitumor Activity of this compound in Human Tumor Xenografts
| Tumor Model | Cancer Type | Mutation Status | Dose (mg/kg, p.o., b.i.d.) | Tumor Growth Inhibition (%) |
| BxPC-3 | Pancreatic | K-Ras | 125-250 | Up to 80 |
| MCF-7 | Breast | PIK3CA | 125-250 | High Sensitivity |
| A-549 | Non-Small Cell Lung | K-Ras | 125-250 | Lower Sensitivity |
| Tumors with PIK3CA mutation | Various | PIK3CA | Not specified | Most Sensitive |
| Tumors with K-Ras mutation | Various | K-Ras | Not specified | Least Sensitive |
Data sourced from Meuillet et al., 2010.[1][2]
Table 4: Pharmacokinetic Profile of this compound
| Parameter | Value |
| Plasma Half-life (t1/2) | 1.4 hours |
Data sourced from Meuillet et al., 2010.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To determine the binding affinity of this compound and its analogs to the PH domains of Akt and PDPK1.
-
Instrumentation: Biacore 2000.
-
Methodology:
-
The expressed PH domains of PDPK1 and Akt were immobilized on a sensor chip.
-
This compound and its analogs with varying alkyl chain lengths (C4, C6, C8, C12, C14) were flowed over the chip at various concentrations.
-
The association and dissociation rates were measured to calculate the equilibrium dissociation constant (Ki).
-
A compound that does not bind to the PH domains was used as a negative control.[1]
-
Western Blotting for Target Inhibition
-
Objective: To assess the effect of this compound on the phosphorylation status of Akt, PDPK1, and their downstream targets.
-
Cell Lines: BxPC-3 and MiaPaCa-2 pancreatic cancer cells.
-
Methodology:
-
Cells were treated with 10 µM this compound for various time points (up to 24 hours).
-
Cell lysates were prepared and protein concentrations were determined.
-
Proteins were separated by SDS-PAGE and transferred to a membrane.
-
Membranes were probed with primary antibodies against phospho-Ser473-Akt, phospho-Thr308-Akt, phospho-Ser241-PDPK1, and phospho-Ser9-GSK3β.
-
β-actin was used as a loading control.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies were used for detection.[1]
-
Reverse Phase Protein Array (RPPA) for Pathway Analysis
-
Objective: To investigate the broader effects of this compound on the PI3K/PDPK1/Akt signaling pathway.
-
Cell Line: PC-3 prostate cancer cells (with homozygous PTEN mutation).
-
Methodology:
-
PC-3 cells were treated with this compound.
-
Cell lysates were prepared and printed on nitrocellulose-coated slides.
-
The arrays were probed with a panel of 86 antibodies against phosphorylated and non-phosphorylated proteins related to the PI3K/PDPK1/Akt signaling pathway.
-
This allowed for the quantification of changes in protein expression and phosphorylation across the signaling network.[3]
-
In Vivo Antitumor Efficacy in Xenograft Models
-
Objective: To evaluate the antitumor activity of this compound in vivo.
-
Animal Model: Female immunodeficient (scid) mice.
-
Methodology:
-
Human tumor cells (e.g., BxPC-3, MCF-7, A-549) were injected subcutaneously into the flanks of the mice.
-
Once tumors were established, mice were treated with this compound (125 to 250 mg/kg) or vehicle control orally, twice daily.
-
Tumor volume was measured regularly to assess tumor growth inhibition.
-
Animal weight and blood chemistry were monitored to assess toxicity.[4]
-
Pharmacokinetic Studies
-
Objective: To determine the plasma half-life of this compound.
-
Animal Model: Female C57Bl/6 mice.
-
Methodology:
-
A single oral dose of 200 mg/kg of this compound was administered.
-
Blood samples were collected at various time points.
-
Plasma concentrations of this compound were measured by HPLC-MS to determine the pharmacokinetic profile.[1]
-
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the PI3K/Akt pathway by targeting the PH domains of both PDPK1 and Akt.
Experimental Workflow Diagram
Caption: General workflow for assessing the in vivo antitumor efficacy of this compound in xenograft models.
Conclusion and Future Directions
Early-stage research on this compound demonstrates its potential as a therapeutic agent through its novel dual-inhibitory mechanism targeting the PH domains of Akt and PDPK1. The preclinical data indicate significant antitumor activity in various cancer models, particularly those with PIK3CA mutations.[1][2] Its oral bioavailability and minimal toxicity further support its clinical development.[1][2]
Future research should focus on:
-
Investigating the efficacy of this compound in a broader range of cancer types, including those with different genetic backgrounds.
-
Conducting combination studies with other targeted therapies to explore synergistic effects and overcome potential resistance mechanisms.
-
Optimizing the dosing schedule and formulation to enhance its therapeutic index.
-
Initiating Phase I clinical trials to evaluate the safety, tolerability, and pharmacokinetics of this compound in human subjects.
The development of nanoparticle-based delivery systems for this compound may also enhance its bioavailability and tumor-targeting capabilities, as suggested by recent studies.[5] Overall, this compound represents a promising candidate for further investigation in the oncology drug development pipeline.
References
- 1. Molecular pharmacology and antitumor activity of this compound a novel AKT/PDPK1 pleckstrin homology domain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Reverse Phase Protein Arrays for Compound Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: PHT-427 In Vivo Administration for Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
PHT-427 is a novel small molecule inhibitor that targets the Phosphatidylinositol 3-kinase (PI3K)/PDK1/Akt signaling pathway, which is a critical cascade in promoting cell proliferation and survival in many cancers.[1][2][3] this compound is a dual inhibitor that binds to the pleckstrin homology (PH) domains of both Akt and 3-phosphoinositide dependent protein kinase-1 (PDPK1).[4] By doing so, it effectively inhibits their activity and downstream signaling.[1] This document provides a detailed protocol for the in vivo administration of this compound in xenograft models, summarizing key quantitative data and experimental methodologies.
Mechanism of Action
This compound exerts its anti-tumor effects by a dual-inhibition mechanism within the PI3K/Akt signaling pathway. It binds with high affinity to the PH domains of both PDPK1 and Akt, with Ki values of 5.2 μM and 2.7 μM, respectively.[4] This binding prevents their recruitment to the cell membrane, thereby inhibiting their phosphorylation and activation.[4] The inhibition of PDPK1 has been shown to be more closely correlated with the anti-tumor activity of this compound than the inhibition of Akt.[1][2][3] This action leads to a reduction in the phosphorylation of downstream targets, ultimately inducing apoptosis and inhibiting tumor cell proliferation.[4]
Caption: this compound inhibits the PI3K/Akt pathway by targeting PDK1 and Akt.
Experimental Protocols
This compound Formulation
For in vivo administration, this compound can be formulated for oral gavage.
-
Solubility: this compound is soluble in DMSO up to 100 mM.
-
Vehicle Preparation:
-
Prepare a stock solution of this compound in DMSO. For example, a 100 mg/mL stock solution.
-
For oral administration, a common vehicle is corn oil.
-
To prepare the working solution, add the required volume of the this compound DMSO stock solution to corn oil and mix thoroughly to ensure a uniform suspension. For instance, to achieve a final concentration for dosing, a 50 μL aliquot of a 100 mg/ml DMSO stock can be added to 950 μL of corn oil.[4]
-
It is recommended to use the mixed solution immediately for optimal results.[4]
-
Xenograft Model Establishment
-
Animal Models: Immunodeficient mice, such as female SCID (Severe Combined Immunodeficiency) mice, are suitable for establishing xenografts.[4]
-
Cell Lines: A variety of human cancer cell lines have been used in xenograft models with this compound, including:
-
Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a suitable medium, such as a mixture of media and Matrigel.
-
Inject the cell suspension (e.g., 1 x 10^6 to 1 x 10^7 cells) subcutaneously into the flanks of the mice.[4]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³) before initiating treatment.[5]
-
In Vivo Administration of this compound
-
Route of Administration: Oral gavage is a well-documented and effective route for this compound administration.[1][6]
-
Dosage: Doses ranging from 125 to 250 mg/kg have been shown to be effective.[1][4]
-
Dosing Schedule: A common dosing schedule is twice daily administration for a period of 10 days or longer, depending on the experimental design.[1][6]
-
Monitoring:
-
Monitor tumor volume regularly (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the animals to assess toxicity. This compound has been shown to cause no significant weight loss when administered for more than 5 days.[2][3]
-
At the end of the study, tumors can be excised for pharmacodynamic studies, such as Western blotting to analyze the phosphorylation status of Akt and its downstream targets.
-
Caption: Experimental workflow for this compound in vivo xenograft studies.
Quantitative Data Summary
The anti-tumor activity of this compound has been evaluated in various xenograft models. The tables below summarize the efficacy of this compound as a single agent and in combination with other chemotherapeutic agents.
Table 1: Single-Agent Anti-Tumor Activity of this compound
| Tumor Model | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| BxPC-3 (Pancreatic) | 125 - 250 | Twice daily, orally | Up to 80% | [1],[4] |
| MCF-7 (Breast) | Not specified | Twice daily, orally | Significant | [1] |
| A-549 (NSCLC) | Not specified | Twice daily, orally | Significant | [1] |
Note: The sensitivity of tumors to this compound is often associated with their genetic background. Tumors with PIK3CA mutations tend to be more sensitive, while those with K-Ras mutations are generally less sensitive.[1][2][3]
Table 2: Combination Therapy with this compound
| Tumor Model | Combination Agent | This compound Dose (mg/kg) | Outcome | Reference |
| MCF-7 (Breast) | Paclitaxel | Not specified | Greater than additive anti-tumor activity | [1],[2],[3] |
| NCI-H441 (NSCLC) | Erlotinib | Not specified | Increased anti-tumor activity of erlotinib | [1],[2],[3] |
Pharmacodynamics and Biomarkers
In vivo studies have demonstrated that this compound effectively inhibits its targets in tumor xenografts.
Table 3: Pharmacodynamic Effects of this compound in BxPC-3 Xenografts
| Biomarker | Effect of this compound (200 mg/kg) | Reference |
| phospho-Ser473-AKT | Decreased | [1] |
| phospho-Thr308-Akt | Decreased | [1] |
| phospho-Ser241-PDPK1 | Decreased | [1] |
| phospho-Ser221-RSK (PDK1-specific target) | Decreased | [1] |
| phospho-Ser240 ribosomal S6-kinase | Decreased in sensitive tumors | [1] |
Toxicity and Safety
In preclinical studies, this compound has been shown to be well-tolerated. Administration of this compound for more than five days did not result in significant weight loss or changes in blood chemistry in the treated mice.[2][3] This favorable safety profile suggests its potential for further clinical development.
References
- 1. Molecular pharmacology and antitumor activity of this compound a novel AKT/PDPK1 pleckstrin homology domain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Molecular pharmacology and antitumor activity of this compound, a novel Akt/phosphatidylinositide-dependent protein kinase 1 pleckstrin homology domain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for PHT-427 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PHT-427, a dual inhibitor of Akt and Phosphoinositide-Dependent Protein Kinase 1 (PDK1), in cell culture experiments. This document outlines the mechanism of action, optimal concentration ranges in various cell lines, and detailed protocols for key cellular assays.
Introduction to this compound
This compound is a novel small molecule inhibitor that targets the Pleckstrin Homology (PH) domain of both Akt and PDK1.[1][2][3][4] By binding to these domains, this compound prevents the localization of Akt and PDK1 to the plasma membrane, thereby inhibiting the activation of the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival.[1][2][5] This pathway is frequently dysregulated in various cancers, making this compound a promising agent for cancer research and drug development.[1][2][6][7]
Mechanism of Action: PI3K/Akt Signaling Pathway Inhibition
This compound exerts its effects by disrupting the PI3K/Akt signaling cascade. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing PH domains, such as Akt and PDK1. This compound competitively binds to the PH domains of Akt and PDK1, preventing their recruitment to the cell membrane and subsequent activation. This leads to the inhibition of downstream signaling, ultimately affecting cell growth, proliferation, and survival.
Quantitative Data Summary
The efficacy of this compound varies across different cell lines. The following tables summarize the binding affinities and the 50% inhibitory concentrations (IC50) for cell viability and proliferation.
Table 1: Binding Affinity of this compound
| Target | Binding Domain | Ki (μM) |
| Akt | PH Domain | 2.7[5][8] |
| PDK1 | PH Domain | 5.2[5][8] |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | IC50 (μM) | Reference |
| BxPC-3 | Pancreatic | Not Specified | 8.6 (for apoptosis induction) | [5][8] |
| Panc-1 | Pancreatic | Not Specified | 65 | [5][8] |
| PC-3 | Prostate | Not Specified | ~30 | [1] |
| FaDu | Head and Neck | 24 hours | 0.629 mg/mL | [7] |
| FaDu | Head and Neck | 48 hours | 0.538 mg/mL | [7] |
Note: IC50 values can vary depending on the assay conditions, such as cell seeding density, serum concentration, and incubation time.
Experimental Workflow for Determining Optimal Concentration
A systematic approach is recommended to determine the optimal this compound concentration for a specific cell line and experimental endpoint.
Detailed Experimental Protocols
Cell Viability Assay (MTT/WST-1 Assay)
This protocol is for determining the effect of this compound on cell viability and calculating the IC50 value.
Materials:
-
96-well cell culture plates
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. A common starting range is from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT/WST-1 Addition:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.
-
For WST-1: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying this compound-induced apoptosis by flow cytometry.[9]
Materials:
-
6-well cell culture plates
-
Complete growth medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.[10][11] Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.[10]
Western Blotting
This protocol is for assessing the inhibition of Akt and PDK1 phosphorylation by this compound.
Materials:
-
6-well or 10 cm cell culture dishes
-
Complete growth medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-phospho-PDK1 (Ser241), anti-total Akt, anti-total PDK1, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells and treat with this compound at various concentrations (e.g., 10 µM) and for different time points (e.g., 0, 2, 4, 8, 16, 24 hours).[2] After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.[12][13]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12][13] After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use the loading control to ensure equal protein loading. A decrease in the phosphorylation of Akt and PDK1 upon this compound treatment indicates target engagement.[2][5]
Troubleshooting
-
Low this compound Efficacy: Ensure the compound is fully dissolved. This compound has low water solubility and is typically dissolved in DMSO.[5] Also, consider the doubling time of your cell line and adjust the treatment duration accordingly.
-
High Background in Western Blots: Optimize blocking conditions (time and blocking agent) and antibody concentrations. Ensure thorough washing steps.
-
Inconsistent Flow Cytometry Results: Ensure single-cell suspension and proper compensation settings. Analyze samples promptly after staining.
By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the PI3K/Akt signaling pathway and its role in various cellular processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular pharmacology and antitumor activity of this compound a novel AKT/PDPK1 pleckstrin homology domain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular pharmacology and antitumor activity of this compound, a novel Akt/phosphatidylinositide-dependent protein kinase 1 pleckstrin homology domain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. bio-rad.com [bio-rad.com]
PHT-427: Application Notes and Protocols for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHT-427 is a potent, cell-permeable, dual inhibitor of Protein Kinase B (Akt) and 3-phosphoinositide dependent protein kinase-1 (PDPK1). It selectively binds to the pleckstrin homology (PH) domain of both kinases, preventing their recruitment to the plasma membrane and subsequent activation. This inhibition disrupts the PI3K/Akt signaling pathway, a critical cascade involved in cell survival, proliferation, and metabolism, which is often dysregulated in cancer. These application notes provide detailed information on the solubility of this compound and protocols for its preparation and use in various in vitro assays.
Molecular and Physical Properties
| Property | Value | Reference |
| Chemical Name | 4-dodecyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide | [1][2] |
| Synonyms | PHT427, Akt Inhibitor XIV | [1][2] |
| Molecular Formula | C₂₀H₃₁N₃O₂S₂ | [1][2] |
| Molecular Weight | 409.61 g/mol | [1][2][3] |
| CAS Number | 1191951-57-1 | [1][2] |
| Appearance | Solid powder | [2] |
| Purity | >98% by HPLC | [2] |
Mechanism of Action
This compound functions as a dual inhibitor of Akt and PDPK1 by binding to their respective PH domains.[4][5] This binding event is crucial for the activation of the PI3K/Akt pathway. In a normal physiological context, the activation of PI3K leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane. Both Akt and its upstream activator, PDPK1, contain PH domains that bind to PIP3, co-localizing them at the plasma membrane. This proximity allows PDPK1 to phosphorylate Akt at threonine 308 (Thr308), a key step in Akt activation. This compound competitively inhibits the binding of the PH domains of Akt and PDPK1 to PIP3, thereby preventing their localization to the membrane and subsequent activation.[5]
Solubility Data
This compound is a hydrophobic compound and is practically insoluble in water.[5] For in vitro assays, it is essential to prepare a concentrated stock solution in an appropriate organic solvent. The table below summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Notes |
| DMSO | ≥ 20.5 mg/mL (≥ 50 mM) | Fresh DMSO is recommended as moisture can reduce solubility.[3][5] |
| 82 mg/mL (200.19 mM) | [5] | |
| 16 mg/mL | [1] | |
| 100 mM | [6] | |
| Ethanol | ≥ 51.1 mg/mL | Warming to 37°C and ultrasonication may be required to achieve higher solubility.[3] |
| 60 mg/mL | [5] | |
| DMF | 33 mg/mL | [1] |
| DMF:PBS (pH 7.2) (1:4) | 0.20 mg/mL | [1] |
Preparation of this compound for In Vitro Assays
Materials:
-
This compound powder
-
Anhydrous (molecular sieve-dried) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Optional: Water bath or heat block, ultrasonic bath
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) of this compound = 409.61 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 409.61 g/mol * 1 mL = 0.0040961 g = 4.0961 mg.
-
-
It is advisable to weigh out a slightly larger amount (e.g., 5 mg) for easier and more accurate handling.
-
-
Dissolving this compound:
-
Weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO. For example, to make a 10 mM solution with 5 mg of this compound:
-
Volume (mL) = (5 mg / 409.61 mg/mmol) / 10 mmol/L * 1000 mL/L = 1.22 mL.
-
-
Vortex the solution thoroughly for several minutes until the powder is completely dissolved.
-
If necessary, gently warm the solution to 37°C or use an ultrasonic bath to aid dissolution.[3] Ensure the tube is tightly capped during this process.
-
-
Storage of Stock Solution:
Protocol for Preparing Working Solutions for Cell-Based Assays:
-
Thawing the Stock Solution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Ensure the solution is clear and free of any precipitate before use.[6] If precipitate is observed, gently warm and vortex the solution.
-
-
Serial Dilution:
-
Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experimental design.
-
-
Example Dilution for a 10 µM Final Concentration:
-
To prepare 1 mL of a 10 µM working solution from a 10 mM stock solution (a 1:1000 dilution):
-
Add 1 µL of the 10 mM this compound stock solution to 999 µL of cell culture medium.
-
Mix thoroughly by gentle pipetting or vortexing.
-
-
-
Application to Cells:
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Incubate the cells for the desired period as determined by your experimental protocol. For example, treatment times can range from 4 hours to 48 hours depending on the assay.[3][7]
-
In Vitro Assay Considerations
-
Effective Concentrations: The effective concentration of this compound can vary depending on the cell line and the specific assay. Published studies have used concentrations ranging from 1 µM to 65 µM.[3][5] For example, in PC-3 prostate cancer cells, this compound significantly reduced phospho-Akt and phospho-PDPK1 at 10 µM.[5][8] The IC50 for inhibiting Akt phosphorylation in BxPC-3 cells was 8.6 µM, while the antiproliferative IC50 in Panc-1 cells was 65 µM.[5][8][9]
-
Cell Lines: this compound has been shown to be effective in a variety of cancer cell lines, including those from pancreatic (BxPC-3, Panc-1, MiaPaCa-2), prostate (PC-3), ovarian (SKOV-3), breast (MCF-7), and non-small cell lung cancer (A-549).[5][8]
-
Controls: Always include a vehicle control (DMSO) at the same final concentration as in the drug-treated samples. A positive control (e.g., another known Akt/PDPK1 inhibitor) and a negative control (untreated cells) are also recommended.
-
Assay Types: this compound can be used in a variety of in vitro assays, including:
-
Western Blotting: To assess the phosphorylation status of Akt (p-Akt Ser473 and p-Akt Thr308), PDPK1 (p-PDPK1 Ser241), and downstream targets like GSK3β and p70S6K.[4][9]
-
Cell Viability/Proliferation Assays (e.g., MTT, WST-1): To determine the antiproliferative effects of this compound.
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): To measure the induction of apoptosis.[5]
-
Kinase Assays: To directly measure the inhibitory effect of this compound on Akt and PDPK1 kinase activity.
-
Immunofluorescence/Cell Imaging: To visualize the localization of Akt and PDPK1. This compound has been shown to inhibit the translocation of Akt and PDPK1 PH domains to the plasma membrane.[3][5][8]
-
Safety Precautions
This compound is for research use only and is not intended for human or veterinary use.[6] Standard laboratory safety practices should be followed when handling this compound. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the powder in a chemical fume hood to avoid inhalation. Consult the Safety Data Sheet (SDS) for more detailed safety information.
References
- 1. caymanchem.com [caymanchem.com]
- 2. ChemGood [chemgood.com]
- 3. file.glpbio.com [file.glpbio.com]
- 4. Molecular pharmacology and antitumor activity of this compound a novel AKT/PDPK1 pleckstrin homology domain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. PHT 427 | Akt inhibitor | Hello Bio [hellobio.com]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. glpbio.com [glpbio.com]
Application Notes and Protocols: Utilizing PHT-427 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHT-427 is a novel small molecule inhibitor that targets the pleckstrin homology (PH) domain of two key proteins in the PI3K/AKT signaling pathway: AKT and 3-phosphoinositide dependent protein kinase-1 (PDPK1).[1][2] By binding to the PH domains, this compound prevents the localization of AKT and PDPK1 to the cell membrane, thereby inhibiting their activation and downstream signaling.[2] This pathway is crucial for cell proliferation, survival, and growth; its dysregulation is a hallmark of many cancers.[3][4] Preclinical studies have demonstrated that this compound exhibits antitumor activity as a single agent and shows synergistic or greater than additive effects when combined with other chemotherapy agents, such as paclitaxel and erlotinib.[2] These combinations offer a promising strategy to enhance therapeutic efficacy and potentially overcome drug resistance.
These application notes provide detailed protocols for evaluating the synergistic effects of this compound in combination with standard chemotherapy agents.
This compound: Mechanism of Action
This compound is a dual inhibitor of AKT and PDPK1, with Ki values of 2.7 μM and 5.2 μM, respectively.[2] It functions by binding to the PH domains of these proteins, which is a critical step in the activation of the PI3K/AKT signaling pathway.
References
- 1. Preclinical PK/PD model for combined administration of erlotinib and sunitinib in the treatment of A549 human NSCLC xenograft mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Augmented antitumor effects of erlotinib and cabozantinib on A549 non-small cell lung cancer: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Erlotinib-Cisplatin Combination Inhibits Growth and Angiogenesis through c-MYC and HIF-1α in EGFR-Mutated Lung Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PHT-427 Nanoparticle Formulation for Improved Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHT-427 is a novel small molecule inhibitor that targets the pleckstrin homology (PH) domain of both Akt and 3-phosphoinositide-dependent protein kinase 1 (PDPK1), key components of the PI3K/Akt signaling pathway.[1][2][3][4] This pathway is frequently dysregulated in various cancers, making it a critical target for therapeutic intervention.[1][3][4][5] this compound has demonstrated significant antitumor activity by inducing apoptosis and inhibiting cell proliferation in a range of cancer cell lines and preclinical tumor models.[1][2][3] However, its hydrophobic nature presents challenges for conventional drug delivery.[6]
Nanoparticle-based drug delivery systems offer a promising strategy to overcome the limitations of hydrophobic drugs like this compound.[6][7][8] Encapsulating this compound into nanoparticles can enhance its bioavailability, provide sustained release, and improve its therapeutic efficacy.[6][7] This document provides detailed application notes and protocols for the formulation, characterization, and evaluation of this compound loaded nanoparticles for cancer research.
Mechanism of Action of this compound
This compound acts as a dual inhibitor of Akt and PDPK1 by binding to their PH domains, with Ki values of 2.7 μM and 5.2 μM, respectively.[2] This binding prevents their recruitment to the cell membrane, thereby inhibiting their activation and downstream signaling.[1][2][3] The inhibition of the PI3K/Akt/PDPK1 pathway leads to decreased cell proliferation and survival, and the induction of apoptosis.[1][5] Studies have shown that the antitumor activity of this compound is more closely correlated with the inhibition of PDPK1 than Akt.[1][3][4]
Figure 1. this compound Signaling Pathway.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound and its nanoparticle formulations from published studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (μM) | Reference |
| BxPC-3 | Pancreatic | 8.6 | [2] |
| Panc-1 | Pancreatic | 65 | [2] |
| MiaPaCa-2 | Pancreatic | >100 | [6] |
| FaDu | Head and Neck Squamous Cell | Not specified | [7] |
Table 2: In Vivo Efficacy of this compound
| Tumor Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| BxPC-3 Xenograft | This compound (oral) | 125-250 mg/kg | Up to 80% | [1][2] |
| MiaPaCa-2 Xenograft | This compound-PLGA Nanoparticles | Not specified | Significant therapeutic effect | [6] |
Table 3: Physicochemical Properties of this compound Nanoparticles
| Nanoparticle Type | Average Diameter (nm) | Polydispersity Index | Drug Release (initial) | Reference |
| PLGA | Not specified | Not specified | 26.2% in 1 day | [6] |
| poly(VP-co-MTOS) | Not specified | Not specified | Not specified | [7] |
Experimental Protocols
Protocol 1: Formulation of this compound Loaded PLGA Nanoparticles
This protocol describes the preparation of this compound loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water single emulsion solvent evaporation method.
Materials:
-
This compound
-
PLGA (50:50)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 5% w/v)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Centrifuge
-
Lyophilizer
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in DCM.
-
Emulsification: Add the organic phase dropwise to a PVA solution while stirring vigorously on a magnetic stirrer.
-
Sonication: Sonicate the emulsion using a probe sonicator on ice to form a nanoemulsion.
-
Solvent Evaporation: Stir the nanoemulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 20-30 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove excess PVA. Repeat the centrifugation and washing steps twice.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.
Figure 2. Nanoparticle Formulation Workflow.
Protocol 2: Characterization of this compound Nanoparticles
1. Particle Size and Zeta Potential:
-
Resuspend the lyophilized nanoparticles in deionized water.
-
Analyze the suspension using Dynamic Light Scattering (DLS) to determine the average particle size, polydispersity index (PDI), and zeta potential.
2. Drug Loading and Encapsulation Efficiency:
-
Dissolve a known amount of lyophilized nanoparticles in a suitable solvent (e.g., DMSO) to break the nanoparticles and release the drug.
-
Quantify the amount of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
3. In Vitro Drug Release:
-
Disperse a known amount of this compound loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4) in a dialysis bag.
-
Place the dialysis bag in a larger volume of the release medium and keep it at 37°C with constant stirring.
-
At predetermined time intervals, withdraw samples from the external medium and replace with fresh medium.
-
Quantify the amount of this compound in the collected samples to determine the cumulative drug release profile.
Protocol 3: In Vitro Cell Viability Assay
This protocol is to assess the cytotoxic effects of this compound and its nanoparticle formulation on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., BxPC-3, FaDu)
-
Complete cell culture medium
-
96-well plates
-
This compound (free drug and nanoparticle formulation)
-
MTT or WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Treat the cells with varying concentrations of free this compound and this compound loaded nanoparticles. Include untreated cells as a control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
Viability Assessment: Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Protocol 4: In Vivo Antitumor Efficacy Study
This protocol describes a xenograft mouse model to evaluate the in vivo antitumor activity of this compound nanoparticles.
Materials:
-
Immunodeficient mice (e.g., SCID or nude mice)
-
Cancer cells for tumor induction
-
This compound nanoparticle formulation
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomly divide the mice into treatment and control groups.
-
Treatment Administration: Administer the this compound nanoparticle formulation (e.g., via intravenous or intraperitoneal injection) and vehicle control to the respective groups according to a predetermined schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
References
- 1. Molecular pharmacology and antitumor activity of this compound a novel AKT/PDPK1 pleckstrin homology domain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Molecular pharmacology and antitumor activity of this compound, a novel Akt/phosphatidylinositide-dependent protein kinase 1 pleckstrin homology domain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nanoparticle delivery of an AKT/PDK1 inhibitor improves the therapeutic effect in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor Activity of Nanoparticles Loaded with this compound, a Novel AKT/PDK1 Inhibitor, for the Treatment of Head and Neck Squamous Cell Carcinoma [mdpi.com]
- 8. In Vivo Drug Delivery Strategies Based on Nanotechnology - Nanomedicine - CD Formulation [formulationbio.com]
Application Notes and Protocols: Detecting PHT-427-Induced Changes in Protein Phosphorylation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHT-427 is a novel small molecule inhibitor that targets the pleckstrin homology (PH) domain of both Akt and 3-phosphoinositide-dependent protein kinase-1 (PDK1).[1][2][3] This dual inhibitory action disrupts the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical cascade that regulates cell proliferation, survival, and metabolism, and is often dysregulated in cancer.[1][4][5][6] Consequently, this compound has shown significant antitumor activity in various cancer models.[1][6]
A key method for elucidating the mechanism of action of this compound and assessing its pharmacodynamic effects is the analysis of protein phosphorylation changes in treated cells or tissues. Western blotting is a widely used and robust technique for this purpose, allowing for the specific detection and semi-quantitative analysis of phosphorylated proteins.[7] This document provides a detailed protocol for performing a Western blot to detect changes in the phosphorylation of key proteins in the Akt/PDK1 pathway following treatment with this compound.
This compound Signaling Pathway
This compound exerts its inhibitory effects by binding to the PH domains of Akt and PDK1, preventing their recruitment to the cell membrane and subsequent activation. This leads to a decrease in the phosphorylation of Akt at threonine 308 (Thr308) and serine 473 (Ser473), as well as a reduction in PDK1 autophosphorylation at serine 241 (Ser241).[1][8] Downstream targets of Akt, such as Glycogen Synthase Kinase 3 Beta (GSK3β), also exhibit decreased phosphorylation. The following diagram illustrates the targeted signaling pathway.
Quantitative Data Summary
The following table summarizes representative quantitative data on the effects of this compound on protein phosphorylation, as determined by densitometric analysis of Western blot results. This data is illustrative and based on findings reported in the literature where this compound treatment leads to a significant decrease in the phosphorylation of target proteins.[1][9]
| Target Protein | Phosphorylation Site | Treatment (10 µM this compound) | Fold Change (vs. Control) | P-value |
| PDK1 | Ser241 | 24 hours | 0.45 | < 0.01 |
| Akt | Thr308 | 24 hours | 0.30 | < 0.01 |
| Akt | Ser473 | 24 hours | 0.55 | < 0.05 |
| GSK3β | Ser9 | 24 hours | 0.60 | < 0.05 |
Detailed Experimental Protocol
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect changes in protein phosphorylation.
Materials and Reagents
-
Cell Lines: e.g., BxPC-3, PC-3, or other cancer cell lines with an active PI3K/Akt pathway.
-
This compound: Stock solution in DMSO.
-
Cell Culture Medium and Supplements.
-
Phosphate-Buffered Saline (PBS).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit.
-
Laemmli Sample Buffer (4x).
-
SDS-PAGE Gels.
-
Electrophoresis and Transfer Buffers.
-
PVDF Membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[10]
-
Primary Antibodies:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-phospho-Akt (Thr308)
-
Rabbit anti-phospho-PDK1 (Ser241)
-
Rabbit anti-phospho-GSK3β (Ser9)
-
Mouse anti-β-actin (loading control)
-
Rabbit anti-total Akt
-
Rabbit anti-total PDK1
-
Rabbit anti-total GSK3β
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate (ECL).
-
Imaging System.
Experimental Workflow
The following diagram provides a visual overview of the Western blot workflow.
Step-by-Step Procedure
-
Cell Culture and this compound Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 10 µM) or vehicle control (DMSO) for the specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane with TBST.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in 5% BSA/TBST according to the manufacturer's recommendations.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.
-
-
Detection and Imaging:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Data Analysis:
-
Perform densitometry analysis on the captured images using appropriate software (e.g., ImageJ).
-
Normalize the signal of the phosphorylated protein to the total protein or a loading control (e.g., β-actin).
-
Calculate the fold change in phosphorylation relative to the vehicle-treated control.
-
Troubleshooting
-
High Background: Ensure the blocking step is sufficient and that milk is not used as the blocking agent. Optimize antibody concentrations and washing times.
-
Weak or No Signal: Confirm protein transfer was successful. Ensure that phosphatase inhibitors were used during lysis. Check the activity of the primary and secondary antibodies and the ECL substrate.
-
Non-specific Bands: Optimize antibody dilutions and blocking conditions. Ensure the lysis buffer is appropriate for the target proteins.
By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the dose- and time-dependent effects of this compound on the phosphorylation of key proteins within the PI3K/Akt/PDK1 signaling pathway, providing valuable insights into its mechanism of action and therapeutic potential.
References
- 1. Molecular pharmacology and antitumor activity of this compound a novel AKT/PDPK1 pleckstrin homology domain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 4. researchgate.net [researchgate.net]
- 5. sketchviz.com [sketchviz.com]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. GraphViz Examples and Tutorial [graphs.grevian.org]
Application Notes & Protocols: Determining the IC50 of PHT-427 in Cancer Cell Lines Using Cell Viability Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: PHT-427 is a novel small molecule inhibitor that targets the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical cascade for cell proliferation and survival in many types of cancer.[1][2] Specifically, this compound is a dual inhibitor that binds to the Pleckstrin Homology (PH) domains of both Akt and 3-phosphoinositide dependent protein kinase-1 (PDPK1), preventing their localization to the plasma membrane and subsequent activation.[1][2][3][4] The disruption of this pathway can lead to cell cycle arrest and apoptosis.[3] Determining the half-maximal inhibitory concentration (IC50) of this compound is a crucial step in assessing its potency and selectivity across various cancer cell lines. This document provides detailed protocols for widely used cell viability assays (MTT, SRB, and CellTiter-Glo®) to accurately determine the IC50 of this compound.
This compound Mechanism of Action: Targeting the PI3K/Akt Pathway
The PI3K/Akt pathway is frequently hyperactivated in cancer through various mechanisms, including mutations in PIK3CA or loss of the tumor suppressor PTEN.[4] this compound exerts its anti-tumor effects by inhibiting two key nodes in this pathway, PDPK1 and Akt. By binding to their PH domains, this compound prevents their recruitment by phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane, thereby inhibiting their phosphorylation and activation.[3][4] This dual inhibition leads to a more sustained blockade of downstream signaling compared to targeting Akt alone.[4]
References
- 1. Molecular pharmacology and antitumor activity of this compound, a novel Akt/phosphatidylinositide-dependent protein kinase 1 pleckstrin homology domain inhibitor [pubmed.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Molecular pharmacology and antitumor activity of this compound a novel AKT/PDPK1 pleckstrin homology domain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: PHT-427 for Studying Drug Resistance Mechanisms in Cancer
Introduction
The emergence of drug resistance is a primary obstacle in the successful treatment of cancer. A key mechanism contributing to this resistance is the aberrant activation of cell survival and proliferation pathways, with the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade being one of the most frequently dysregulated. PHT-427 is a novel small molecule inhibitor that provides a unique tool for researchers to investigate and potentially counteract these resistance mechanisms. It functions as a dual inhibitor of Akt and 3-phosphoinositide-dependent protein kinase-1 (PDPK1), two critical serine/threonine kinases in this pathway.[1][2][3][4]
Mechanism of Action
Unlike typical kinase inhibitors that target the ATP-binding pocket, this compound distinguishes itself by binding with high affinity to the Pleckstrin Homology (PH) domain of both Akt and PDPK1.[3][4][5] This binding prevents their recruitment to the cell membrane, a crucial step for their activation by phosphatidylinositol (3,4,5)-trisphosphate (PIP3). By inhibiting both Akt and PDPK1, this compound effectively blocks the downstream signaling that promotes cell survival, proliferation, and ultimately, drug resistance.[5][6] Studies have shown that the inhibition of PDPK1 is more closely correlated with the antitumor activity of this compound than the inhibition of Akt.[5][7][8]
Applications in Drug Resistance Research
This compound is a valuable tool for:
-
Investigating PI3K/Akt Pathway Dependence: Determining if resistance to a specific therapy is driven by the upregulation of the Akt signaling pathway.
-
Sensitizing Resistant Cells: Assessing the ability of this compound to restore sensitivity to conventional chemotherapeutic agents or targeted therapies.
-
Elucidating Downstream Mechanisms: Studying the downstream targets of Akt and PDPK1 that are critical for maintaining the resistant phenotype.
-
In Vivo Proof-of-Concept Studies: Evaluating the efficacy of dual Akt/PDPK1 inhibition in overcoming drug resistance in preclinical tumor models.
Quantitative Data for this compound
The following tables summarize key quantitative metrics for this compound, providing researchers with essential data for experimental design.
Table 1: this compound Binding Affinity and In Vitro Efficacy
| Parameter | Target/Cell Line | Value | Reference |
|---|---|---|---|
| Binding Affinity (Ki) | Akt (PH Domain) | 2.7 µM | [1][2][3][4] |
| PDPK1 (PH Domain) | 5.2 µM | [1][2][3][4] | |
| IC50 (Apoptosis/p-Akt) | BxPC-3 (Pancreatic) | 8.6 µM | [1] |
| IC50 (Antiproliferation) | Panc-1 (Pancreatic) | 65 µM | [1] |
| IC50 (Cell Growth) | BxPC-3, MiaPaCa-2 | ~30 µM |[5] |
Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models
| Cancer Type | Cell Line | Dose (mg/kg) | Max Tumor Growth Inhibition | Key Finding | Reference |
|---|---|---|---|---|---|
| Pancreatic | BxPC-3 | 125 - 250 | Up to 80% | High sensitivity | [1][2] |
| Breast | MCF-7 | 125 - 250 | Significant | High sensitivity | [1][5] |
| NSCLC | A-549 | 125 - 250 | Significant | Moderate sensitivity | [1][2] |
| Prostate | PC-3 | 125 - 250 | Significant | Moderate sensitivity | [2][5] |
| Ovarian | SKOV-3 | 125 - 250 | Significant | Moderate sensitivity | [2][5] |
| General | PIK3CA Mutant Tumors | 125 - 250 | Highest Sensitivity | PIK3CA mutation predicts sensitivity | [2][5][7][8] |
| General | K-Ras Mutant Tumors | 125 - 250 | Least Sensitivity | K-Ras mutation predicts lower sensitivity |[5][7][8] |
Table 3: Synergistic Antitumor Activity of this compound in Combination Therapies
| Combination Drug | Cancer Model | Effect | Reference |
|---|---|---|---|
| Paclitaxel | Breast Cancer (MCF-7 xenografts) | Greater than additive antitumor activity | [5][7] |
| Erlotinib | NSCLC (NCI-H441 xenografts) | Overcomes erlotinib resistance |[5][7] |
Experimental Protocols
The following are detailed protocols for using this compound to study drug resistance.
Protocol 1: In Vitro Cell Viability Assay to Assess Re-sensitization
Objective: To determine if this compound can re-sensitize drug-resistant cancer cells to a standard chemotherapeutic agent.
Materials:
-
Parental (drug-sensitive) and drug-resistant cancer cell lines (e.g., MCF-7, BxPC-3).[5]
-
This compound (powder)
-
DMSO (for stock solution)[1]
-
Standard chemotherapeutic agent (e.g., Paclitaxel)
-
Complete cell culture medium
-
96-well plates
-
MTT or SRB assay reagents
-
Plate reader
Procedure:
-
Stock Solution: Prepare a 10-20 mM stock solution of this compound in DMSO. Aliquot and store at -20°C.[9]
-
Cell Seeding: Seed both parental and resistant cells into 96-well plates at a predetermined optimal density and allow them to attach overnight.
-
Treatment: Treat cells with a matrix of drug concentrations:
-
This compound alone (e.g., 0.1 to 100 µM)
-
Chemotherapeutic agent alone (e.g., 0.1 to 100 nM Paclitaxel)
-
Combination of both drugs at fixed ratios.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.[10]
-
Viability Assessment: Perform the MTT or SRB assay according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine the IC50 values for each condition. Use software (e.g., CompuSyn) to calculate the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Protocol 2: Western Blotting for Pathway Inhibition
Objective: To confirm that this compound inhibits the Akt/PDPK1 signaling pathway in cancer cells.
Materials:
-
Cancer cell lines (e.g., PC-3, BxPC-3)[5]
-
This compound
-
6-well or 10 cm culture dishes
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-p-Akt (Ser473), anti-p-Akt (Thr308), anti-total Akt, anti-p-PDPK1 (Ser241), anti-total PDPK1, anti-p-S6 Ribosomal Protein, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound (e.g., 10 µM) or vehicle (DMSO) for various time points (e.g., 2, 6, 24 hours).[5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity and normalize to the loading control to determine the relative change in protein phosphorylation.
Protocol 3: In Vivo Xenograft Model to Test Combination Efficacy
Objective: To evaluate the antitumor activity of this compound, alone and in combination with another anticancer drug, in a preclinical mouse model.
Materials:
-
Immunodeficient mice (e.g., female SCID or nu/nu mice)[5]
-
Drug-resistant cancer cells (e.g., 1x107 MCF-7 or NCI-H441 cells)[5]
-
This compound
-
Vehicle for oral gavage (e.g., corn oil)[1]
-
Combination drug (e.g., Paclitaxel, Erlotinib)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flanks of the mice. Allow tumors to grow to a palpable size (e.g., ~100-200 mm3).[5]
-
Animal Grouping: Randomize mice into treatment groups (n=5-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone (e.g., 200 mg/kg, oral gavage, twice daily)[5]
-
Group 3: Chemotherapeutic agent alone
-
Group 4: this compound + Chemotherapeutic agent
-
-
Treatment: Administer treatments for a specified period (e.g., 10-21 days).[5][11]
-
Monitoring: Measure tumor volume with calipers and record mouse body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors.
-
Efficacy: Compare the tumor growth inhibition across the different groups.
-
Pharmacodynamics: Homogenize a portion of the tumor tissue for Western blot analysis to confirm in vivo target inhibition (as in Protocol 2).[5]
-
Toxicity: Assess toxicity by monitoring body weight changes and performing blood chemistry if required.[5]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. PHT 427 | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 5. Molecular pharmacology and antitumor activity of this compound a novel AKT/PDPK1 pleckstrin homology domain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. Molecular pharmacology and antitumor activity of this compound, a novel Akt/phosphatidylinositide-dependent protein kinase 1 pleckstrin homology domain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Topical Application of PHT-427 for Skin Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHT-427 is a novel small molecule inhibitor targeting the phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade frequently dysregulated in various cancers, including skin cancer.[1][2][3] Unlike conventional kinase inhibitors that target the ATP-binding site, this compound uniquely acts as a dual inhibitor by binding to the pleckstrin homology (PH) domains of both Akt and 3-phosphoinositide dependent protein kinase-1 (PDK1). This mechanism prevents their recruitment to the cell membrane, thereby inhibiting their activation and downstream signaling.[1][3] Preclinical studies have demonstrated the potential of topical this compound as a promising therapeutic strategy for localized treatment of primary and metastatic skin cancers, offering the advantage of targeted drug delivery with potentially reduced systemic toxicity.[1][4][5]
These application notes provide a comprehensive overview of the methodologies for utilizing topical this compound in skin cancer research, including its mechanism of action, in vitro and in vivo experimental protocols, and key quantitative data from preclinical studies.
Mechanism of Action: Dual Inhibition of Akt and PDK1
This compound exerts its anti-cancer effects by disrupting the PI3K/Akt signaling pathway at two crucial points. The PI3K pathway is a key regulator of cell growth, proliferation, survival, and apoptosis. In many skin cancers, this pathway is constitutively active due to mutations in genes such as PIK3CA or loss of the tumor suppressor PTEN.
This compound's unique mechanism involves binding to the PH domains of both Akt and PDK1 with high affinity.[1][3] This binding competitively inhibits their interaction with phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane, a critical step for their activation. By preventing the membrane translocation of both Akt and PDK1, this compound effectively blocks the phosphorylation and subsequent activation of Akt at both Thr308 (by PDK1) and Ser473 (by mTORC2), leading to the inhibition of downstream signaling pathways that promote tumor growth and survival.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |
| BxPC-3 | Pancreatic Cancer | Apoptosis Assay | IC50 | 8.6 µM | [3] |
| Panc-1 | Pancreatic Cancer | Antiproliferation Assay | IC50 | 65 µM | [3] |
| PC-3 | Prostate Cancer | Western Blot | p-Akt (Thr308) Inhibition | Significant reduction at 10 µM | [3] |
| PC-3 | Prostate Cancer | Western Blot | p-PDK1 (Ser241) Inhibition | Significant reduction at 10 µM | [3] |
In Vivo Efficacy of Topical this compound
| Animal Model | Cancer Model | Treatment | Duration | Endpoint | Result | Reference |
| nu/nu mice | Intradermal MCF-7 Xenograft (Cutaneous Metastatic Breast Cancer) | 50 mg/mL this compound, twice daily | 10 days | Tumor Growth Inhibition | 89% | [1][4] |
| SKH-1 hairless mice | UVB-Induced Skin Cancer | This compound, three times a week | 4 weeks | Tumor Incidence | Significantly reduced | [1] |
| SKH-1 hairless mice | UVB-Induced Skin Cancer | This compound, three times a week | 4 weeks | Tumor Burden | Significantly reduced | [1] |
| SKH-1 hairless mice | UVB-Induced Skin Cancer | This compound, three times a week | 4 weeks | Tumor Multiplicity | Significantly reduced | [1] |
Pharmacokinetic Data of Topical this compound
| Animal Model | Tissue | This compound Concentration | Reference |
| nu/nu mice | Skin (at application site) | High levels detected | [4] |
| nu/nu mice | Tumor | ~50 µg/g | [4] |
| nu/nu mice | Plasma | 5.5 µg/mL | [4] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on skin cancer cell lines.
Materials:
-
Skin cancer cell lines (e.g., A431, SK-MEL-28)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%.
-
After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis for p-Akt and p-PDK1
Objective: To assess the inhibitory effect of this compound on the phosphorylation of Akt and PDK1 in skin cancer cells or tumor tissue.
Materials:
-
This compound treated cells or tumor tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-Akt (Ser473), anti-p-Akt (Thr308), anti-total Akt, anti-p-PDK1 (Ser241), anti-total PDK1, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Lyse cells or homogenized tissue in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Protocol 3: In Vivo Topical this compound Treatment in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of topical this compound on skin cancer xenografts.
Materials:
-
Immunocompromised mice (e.g., nu/nu or SCID)
-
Human skin cancer cells (e.g., MCF-7 for cutaneous metastasis model)
-
Matrigel (optional)
-
This compound topical formulation (50 mg/mL). Note: The exact vehicle composition used in published studies is not publicly available. A common vehicle for hydrophobic compounds is a mixture of DMSO, PEG 300, and Tween 80. A starting point for formulation development could be 10% DMSO, 40% PEG 300, 5% Tween 80, and 45% sterile saline. This should be optimized for solubility and skin penetration.
-
Calipers
-
Anesthesia
Procedure:
-
Inject 1-5 x 10^6 human skin cancer cells subcutaneously or intradermally into the flank of the mice. Cells can be resuspended in PBS or a mixture of PBS and Matrigel.
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment and control groups.
-
Topically apply a defined volume (e.g., 100 µL) of the this compound formulation or vehicle control to the skin overlying the tumor.
-
Treat the mice according to the desired schedule (e.g., twice daily for 10-14 days).
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blotting).
Protocol 4: Assessment of Skin Toxicity
Objective: To evaluate the local skin toxicity of the topical this compound formulation.
Materials:
-
Treated and control mice from the in vivo study
-
Scoring system for skin irritation (e.g., Draize scale)
-
Formalin
-
Paraffin
-
Hematoxylin and Eosin (H&E) stain
-
Microscope
Procedure:
-
Macroscopic Evaluation:
-
Visually inspect the treatment site daily for signs of erythema (redness) and edema (swelling).
-
Score the severity of erythema and edema based on a 0-4 scale (0 = none, 4 = severe).
-
-
Histological Evaluation:
-
At the end of the study, collect skin samples from the treatment site.
-
Fix the samples in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin and section.
-
Stain the sections with H&E.
-
Examine the stained sections under a microscope for signs of toxicity, such as epidermal hyperplasia, inflammation, and necrosis.
-
Logical Relationships and Experimental Design
Conclusion
Topical application of this compound represents a targeted and potentially effective approach for the treatment of various skin cancers. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in relevant preclinical models. The dual inhibition of Akt and PDK1 by this compound offers a unique advantage in overcoming the complexities of PI3K pathway activation in cancer. Further research, including optimization of topical formulations and comprehensive long-term safety studies, is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. Antitumor Activity of Nanoparticles Loaded with this compound, a Novel AKT/PDK1 Inhibitor, for the Treatment of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular pharmacology and antitumor activity of this compound a novel AKT/PDPK1 pleckstrin homology domain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: Flow Cytometry Analysis of Apoptosis Induced by PHT-427
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHT-427 is a potent small molecule inhibitor that targets the pleckstrin homology (PH) domains of both Akt and 3-phosphoinositide-dependent protein kinase 1 (PDPK1).[1] By dual-targeting these key nodes in the PI3K/Akt signaling pathway, this compound effectively disrupts downstream signaling cascades that are crucial for cell survival, proliferation, and resistance to apoptosis. Aberrant activation of the PI3K/Akt pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. Inhibition of this pathway by this compound has been shown to induce apoptosis in cancer cells, highlighting its potential as an anti-cancer agent.[2]
This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (PS), which becomes exposed on the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide is a fluorescent nucleic acid intercalating agent that is membrane-impermeant and therefore only stains cells with compromised plasma membranes, a characteristic of late-stage apoptotic and necrotic cells. This dual-staining method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Principle of the Assay
During the initial phases of apoptosis, the cell membrane's phospholipid asymmetry is disrupted, leading to the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V conjugated to a fluorochrome (e.g., FITC) can then bind to the exposed PS. In this early apoptotic state, the cell membrane remains intact, thus excluding propidium iodide (PI). As apoptosis progresses to later stages, the cell membrane loses its integrity, allowing PI to enter and stain the cellular DNA. Flow cytometry can then be used to analyze the fluorescent signals from a large population of single cells, allowing for the quantitative determination of the percentage of cells in different stages of apoptosis.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive (this population is typically small in apoptosis studies)
Data Presentation
The following tables summarize representative quantitative data from a time-course and dose-response experiment analyzing apoptosis in a cancer cell line treated with this compound.
Table 1: Time-Course Analysis of this compound-Induced Apoptosis
| Treatment Time (hours) | This compound Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 | 10 | 95.2 ± 2.1 | 3.1 ± 0.8 | 1.7 ± 0.5 |
| 12 | 10 | 80.5 ± 3.5 | 12.3 ± 1.9 | 7.2 ± 1.1 |
| 24 | 10 | 65.1 ± 4.2 | 22.8 ± 2.5 | 12.1 ± 1.8 |
| 48 | 10 | 40.7 ± 5.1 | 35.4 ± 3.3 | 23.9 ± 2.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Dose-Response Analysis of this compound-Induced Apoptosis (48-hour treatment)
| This compound Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Vehicle Control) | 94.8 ± 2.5 | 3.5 ± 0.9 | 1.7 ± 0.4 |
| 1 | 85.3 ± 3.1 | 8.9 ± 1.2 | 5.8 ± 0.9 |
| 5 | 60.2 ± 4.8 | 25.7 ± 2.9 | 14.1 ± 2.1 |
| 10 | 40.7 ± 5.1 | 35.4 ± 3.3 | 23.9 ± 2.7 |
| 25 | 22.5 ± 3.9 | 48.1 ± 4.1 | 29.4 ± 3.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and the general workflow for the flow cytometry experiment.
Caption: this compound induced apoptosis signaling pathway.
Caption: Experimental workflow for apoptosis analysis.
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., adherent or suspension cells)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), sterile, ice-cold
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Deionized water
-
Flow cytometry tubes
-
Flow cytometer
Protocol
1. Cell Seeding and Treatment
-
For adherent cells, seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to attach overnight.
-
For suspension cells, seed cells in appropriate culture flasks or plates at a density of approximately 0.5 x 10^6 cells/mL.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) and a vehicle control for the desired time points (e.g., 12, 24, 48 hours).
2. Cell Harvesting
-
Adherent cells:
-
Carefully collect the culture medium from each well, as it may contain detached apoptotic cells. Centrifuge the medium at 300 x g for 5 minutes to pellet any floating cells and save the pellet.
-
Wash the adherent cells once with PBS.
-
Add Trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with complete medium.
-
Combine the detached cells with the corresponding cell pellet from the supernatant.
-
-
Suspension cells:
-
Transfer the cell suspension to a centrifuge tube.
-
-
Centrifuge the combined cell suspension at 300 x g for 5 minutes at 4°C.
3. Cell Washing
-
Discard the supernatant and gently resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Carefully discard the supernatant.
4. Staining
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
5. Flow Cytometry Analysis
-
After the incubation period, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Set up appropriate forward scatter (FSC) and side scatter (SSC) gates to exclude debris.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and quadrants.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
6. Data Analysis
-
Create a dot plot of FITC (Annexin V) versus PI fluorescence.
-
Set quadrants based on the single-stain controls to differentiate the four populations:
-
Lower-left quadrant (Q4): Viable cells (Annexin V- / PI-)
-
Lower-right quadrant (Q3): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-right quadrant (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-left quadrant (Q1): Necrotic cells (Annexin V- / PI+)
-
-
Calculate the percentage of cells in each quadrant for each sample.
Conclusion
This application note provides a comprehensive guide for the quantitative analysis of apoptosis induced by the dual Akt/PDPK1 inhibitor, this compound. The detailed protocol for Annexin V and Propidium Iodide staining followed by flow cytometry allows for the reliable and reproducible assessment of apoptotic cell death. The provided representative data and diagrams offer a clear framework for understanding the expected outcomes and the underlying molecular mechanisms of this compound's pro-apoptotic activity. This methodology is a valuable tool for researchers and drug development professionals investigating the efficacy of this compound and other apoptosis-inducing compounds.
References
Troubleshooting & Optimization
PHT-427 off-target effects in cellular models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of PHT-427 in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a dual inhibitor that targets Phosphoinositide-Dependent Kinase 1 (PDK1) and Protein Kinase B (Akt)[1][2][3][4][5]. It functions by binding to the Pleckstrin Homology (PH) domain of both proteins, thereby inhibiting their signaling activity[1][3][5].
Q2: What is the mechanism of action of this compound?
This compound is not a traditional ATP-competitive kinase inhibitor. Instead, it binds to the PH domains of PDK1 and Akt[1][3][5]. This binding prevents their recruitment to the plasma membrane, a crucial step for their activation in the PI3K/Akt signaling pathway[2].
Q3: What are the typical working concentrations for this compound in cell culture?
The effective concentration of this compound can vary between cell lines. However, studies have shown significant inhibition of Akt and PDK1 signaling at concentrations around 10 µM[1][2]. For antiproliferative effects, the IC50 can range from 8.6 µM in sensitive cells like BxPC-3 to 65 µM in cells like Panc-1[2]. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell model and assay.
Q4: How should I prepare and store this compound?
For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution[2]. It is advisable to aliquot the stock solution and store it at -20°C to avoid repeated freeze-thaw cycles[6]. For in vivo studies, an oral formulation can be prepared[1].
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| No inhibition of Akt phosphorylation (p-Akt) observed. | 1. Cell line resistance: Some cell lines, like MiaPaCa-2, have shown resistance to this compound and may even exhibit an increase in p-Akt levels upon treatment[1].2. Suboptimal concentration: The concentration of this compound may be too low for the specific cell line.3. Incorrect timing: The effect of this compound on signaling pathways can be time-dependent. | 1. Check the literature for the sensitivity of your cell line to this compound. Consider using a different inhibitor if the cell line is known to be resistant.2. Perform a dose-response experiment to determine the optimal concentration.3. Conduct a time-course experiment to identify the optimal treatment duration. |
| Unexpected increase in Akt phosphorylation. | Paradoxical effect: In certain cellular contexts (e.g., MiaPaCa-2 cells), this compound has been observed to cause an increase in p-Akt levels[1]. This could be due to complex feedback loops within the signaling network of that specific cell line. | This is a known phenomenon in some resistant cell lines. Investigate downstream markers of PDK1 activity (e.g., p-RSK) to confirm target engagement. Consider that in some models, the antitumor effect of this compound may be more correlated with PDK1 inhibition than Akt inhibition[1][3][5]. |
| High cellular toxicity at expected effective concentrations. | 1. Off-target effects: Although not extensively documented, high concentrations of any small molecule inhibitor can lead to off-target toxicity.2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | 1. Lower the concentration of this compound and perform a viability assay (e.g., MTT or Alamar Blue) to determine the cytotoxic threshold in your cell line.2. Ensure the final concentration of the solvent in your culture medium is below the toxic level for your cells (typically <0.1-0.5%). |
| Variability in experimental results. | 1. Inconsistent compound handling: Repeated freeze-thaw cycles of the this compound stock solution can degrade the compound.2. Cell culture conditions: Variations in cell density, serum concentration, or passage number can affect signaling pathways. | 1. Aliquot the this compound stock solution upon preparation to minimize freeze-thaw cycles.2. Maintain consistent cell culture practices and ensure all experimental replicates are performed under identical conditions. |
Quantitative Data Summary
| Parameter | Value | Target | Reference |
| Ki | 2.7 µM | Akt | [2][4][6][7] |
| Ki | 5.2 µM | PDK1 | [2][4][6][7] |
| IC50 (Apoptosis, BxPC-3 cells) | 8.6 µM | - | [2] |
| IC50 (Antiproliferation, Panc-1 cells) | 65 µM | - | [2] |
| Effective in vitro concentration | ~10 µM | Akt/PDK1 Signaling | [1][2] |
Experimental Protocols
Western Blotting for p-Akt and p-PDK1
-
Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired time period.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-Akt (Ser473 or Thr308), total Akt, p-PDK1 (Ser241), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Cell Viability Assay (Alamar Blue)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10,000 cells/well and allow them to attach for 24 hours[8].
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24 or 48 hours)[8].
-
Alamar Blue Addition: Add Alamar Blue solution (10% v/v) to each well and incubate for a further 1-4 hours[8].
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.
Visualizations
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Molecular pharmacology and antitumor activity of this compound a novel AKT/PDPK1 pleckstrin homology domain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Molecular pharmacology and antitumor activity of this compound, a novel Akt/phosphatidylinositide-dependent protein kinase 1 pleckstrin homology domain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor Activity of Nanoparticles Loaded with this compound, a Novel AKT/PDK1 Inhibitor, for the Treatment of Head and Neck Squamous Cell Carcinoma [mdpi.com]
- 5. Antitumor Activity of Nanoparticles Loaded with this compound, a Novel AKT/PDK1 Inhibitor, for the Treatment of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Establishing Cell Models to Understand Cellular Toxicity: Lessons Learned from an Unconventional Cell Type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
Technical Support Center: PHT-427 In Vivo Dosing & Toxicity Optimization
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of PHT-427 for in vivo studies while minimizing toxicity. The following information is curated from preclinical research and should be adapted to specific experimental designs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual inhibitor of Akt and 3-phosphoinositide-dependent protein kinase-1 (PDPK1).[1][2][3] It functions by binding to the pleckstrin homology (PH) domain of both kinases, which prevents their recruitment to the cell membrane and subsequent activation.[4][5] This inhibition disrupts the PI3K/Akt/PDPK1 signaling pathway, which is crucial for cell proliferation and survival in many cancers.[4][5]
Q2: What is a recommended starting dose for this compound in mouse xenograft models?
A2: Based on published preclinical studies, a common and effective oral dosage range for this compound in mouse xenograft models is 125 to 250 mg/kg.[1][3][4] A frequently used specific dose is 200 mg/kg, administered orally, often twice daily.[4]
Q3: What is the known in vivo toxicity profile of this compound?
A3: Preclinical studies in mice have indicated that this compound has minimal toxicity at effective antitumor doses.[4][5] Administration of 200 mg/kg twice a day for five days did not lead to significant weight loss or changes in blood chemistry, including white blood cells, red blood cells, hemoglobin, platelets, glucose, creatinine, or blood urea nitrogen.[4] Interestingly, a significant decrease in serum aspartate aminotransferase (AST) and alanine aminotransferase (ALT) was observed, which might suggest a mild impact on liver function, although this was not associated with overt toxicity in the study.[4]
Q4: How should this compound be formulated for oral administration in vivo?
A4: While specific vehicle composition can vary, a common approach is to formulate this compound in a vehicle suitable for oral gavage. For example, a solution can be prepared in dimethyl sulfoxide (DMSO) and then diluted with corn oil.[1] It is crucial to ensure the final DMSO concentration is low to avoid vehicle-induced toxicity.
Q5: What is the pharmacokinetic profile of this compound in mice?
A5: Following a single oral dose of 200 mg/kg in mice, this compound is rapidly absorbed, reaching a maximum plasma concentration (Cmax) of 8.2 µg/ml one hour after administration.[4] The plasma half-life is relatively short, at approximately 1.4 hours.[4]
Troubleshooting Guide
Issue: Observed weight loss or signs of distress in animals after this compound administration.
| Possible Cause | Troubleshooting Step |
| Vehicle Toxicity | Ensure the concentration of solvents like DMSO is minimized in the final formulation. Run a vehicle-only control group to assess the tolerability of the vehicle itself. |
| Dosage Too High for the Specific Animal Strain/Model | Reduce the dosage of this compound. Consider a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model. |
| Frequency of Administration | If administering twice daily, consider reducing to once daily and monitor for efficacy and toxicity. |
| Animal Health Status | Ensure animals are healthy and properly acclimated before starting the experiment. Any underlying health issues can be exacerbated by experimental manipulations. |
Issue: Lack of tumor growth inhibition at the recommended dose.
| Possible Cause | Troubleshooting Step |
| Tumor Model Insensitivity | This compound's efficacy can be dependent on the genetic background of the tumor. Tumors with mutations in the PI3K pathway, such as PIK3CA mutations, tend to be more sensitive.[4][5] Consider using a different, more sensitive tumor model or combining this compound with other agents. |
| Drug Formulation and Administration | Verify the stability and solubility of your this compound formulation. Ensure accurate oral gavage technique to guarantee the full dose is administered. |
| Pharmacokinetics in Your Model | The pharmacokinetic profile of this compound might differ in your specific animal strain. Consider performing a pilot pharmacokinetic study to determine drug exposure in your model. |
| Insufficient Dosing Frequency | Due to its short half-life, more frequent administration might be necessary to maintain therapeutic concentrations. Evaluate if a twice-daily dosing regimen is being used. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Mouse Xenograft Models
| Tumor Model | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| BxPC-3 (Pancreatic) | 125 - 250 | Oral | Not Specified | Up to 80 | [1][3] |
| MCF-7 (Breast) | 200 | Oral | Twice a day | Not Specified | [4] |
| A549 (NSCLC) | 200 | Oral | Twice a day | Not Specified | [4] |
| Various (PIK3CA mutant) | 125 - 250 | Oral | Not Specified | High | [4] |
| Various (K-Ras mutant) | 125 - 250 | Oral | Not Specified | Low | [4] |
Table 2: In Vivo Toxicity Profile of this compound in Mice
| Dose (mg/kg) | Dosing Schedule | Observation | Finding | Reference |
| 200 | Twice a day for 5 days | Body Weight | No significant change | [4] |
| 200 | Twice a day for 5 days | Blood Chemistry (WBC, RBC, HGB, PLT, Glucose, Creatinine, BUN) | No significant change | [4] |
| 200 | Twice a day for 5 days | Serum AST | Significant decrease | [4] |
| 200 | Twice a day for 5 days | Serum ALT | Significant decrease | [4] |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Dose (mg/kg) | Administration Route | Cmax (µg/ml) | Tmax (hr) | t1/2 (hr) | Reference |
| 200 | Oral | 8.2 | 1 | 1.4 | [4] |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study
-
Animal Model: Use immunodeficient mice (e.g., athymic nu/nu or SCID) for tumor xenografts.
-
Tumor Cell Implantation: Subcutaneously inject tumor cells (e.g., 1 x 10^6 to 1 x 10^7 cells in a suitable medium like Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: Randomize mice into control and treatment groups.
-
This compound Formulation: Prepare this compound in a suitable vehicle (e.g., DMSO and corn oil). Prepare a fresh formulation for each administration.
-
Administration: Administer this compound orally via gavage at the desired dose and schedule (e.g., 200 mg/kg, twice daily). The control group should receive the vehicle only.
-
Monitoring: Monitor animal body weight and overall health daily.
-
Endpoint: Continue treatment for a predetermined period or until tumors in the control group reach a specified size. Euthanize mice and excise tumors for further analysis (e.g., weight, histology, biomarker analysis).
Protocol 2: In Vivo Toxicity Assessment
-
Animals: Use healthy, non-tumor-bearing mice of the same strain and age as in the efficacy studies.
-
Treatment: Administer this compound at various doses, including the therapeutic dose and potentially higher doses, for a specified duration (e.g., 5-14 days). Include a vehicle control group.
-
Clinical Observations: Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, activity level, and any visible signs of distress.
-
Blood Collection: At the end of the treatment period, collect blood via an appropriate method (e.g., cardiac puncture) for complete blood count (CBC) and serum chemistry analysis.
-
Necropsy and Histopathology: Perform a gross necropsy and collect major organs (e.g., liver, kidneys, spleen, heart, lungs) for histopathological examination to identify any microscopic signs of toxicity.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. PHT 427 | Akt inhibitor | Hello Bio [hellobio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Molecular pharmacology and antitumor activity of this compound a novel AKT/PDPK1 pleckstrin homology domain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular pharmacology and antitumor activity of this compound, a novel Akt/phosphatidylinositide-dependent protein kinase 1 pleckstrin homology domain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
PHT-427 stability in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and handling of PHT-427, a dual inhibitor of Akt and PDPK1.[1] Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound?
A1: To prepare a stock solution of this compound, it is recommended to dissolve the compound in an organic solvent such as Dimethyl Sulfoxide (DMSO).[1] For higher solubility, you can warm the solution to 37°C and sonicate it.[2] Ensure the final concentration of DMSO in your cell culture medium is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity.[2]
Q2: How should I store this compound powder and stock solutions?
A2: Proper storage is crucial to maintain the integrity of this compound.
-
Powder: Store the solid compound at -20°C for long-term stability, where it can be viable for up to three years.[1]
-
Stock Solutions: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -80°C for up to one year or at -20°C for up to one month.[1]
Q3: What is the known stability of this compound in different solvents and conditions?
A3: this compound is a benzenesulfonamide derivative.[3] While specific stability data for this compound across a wide range of pH and temperatures is not extensively published, general information on sulfonamides suggests that they are relatively stable in acidic conditions and at lower temperatures.[4][5] Hydrolysis is a potential degradation pathway for sulfonamides, especially at neutral to alkaline pH.[6] It is recommended to prepare fresh working solutions from a frozen stock for each experiment to ensure optimal activity.
Q4: I am observing precipitation of this compound in my cell culture medium. What can I do?
A4: this compound is a hydrophobic compound, and precipitation in aqueous solutions like cell culture media can be a challenge.[4] Here are some troubleshooting steps:
-
Lower the Final Concentration: Ensure the final concentration of this compound in your assay is within its soluble range in the presence of media components.
-
Optimize Solvent Concentration: While keeping the final DMSO concentration below 0.5%, ensure it is sufficient to maintain solubility.
-
Pre-warm the Medium: Adding the this compound stock solution to a pre-warmed (37°C) cell culture medium can sometimes improve solubility.
-
Increase Serum Concentration: If your experimental design allows, a higher serum percentage in the medium can aid in the solubilization of hydrophobic compounds.
Q5: My in vitro experiments are showing inconsistent results. What could be the cause?
A5: Inconsistent results can stem from several factors related to compound handling and experimental setup.
-
Compound Degradation: Ensure that your stock solutions are stored correctly and that you are using freshly diluted working solutions. Avoid repeated freeze-thaw cycles of the stock solution.
-
Inaccurate Pipetting: Due to the small volumes often used for high-concentration stock solutions, ensure your pipettes are calibrated and your technique is accurate.
-
Cell Line Variability: Different cell lines may exhibit varying sensitivity to this compound.
-
Assay Conditions: Factors like cell density, incubation time, and serum concentration can all influence the outcome of the experiment.
Data on this compound Stability and Storage
| Parameter | Condition | Recommendation/Data |
| Storage (Solid) | -20°C | Stable for up to 3 years[1] |
| Storage (Stock Solution) | -80°C in solvent | Stable for 1 year[1] |
| -20°C in solvent | Stable for 1 month[1] | |
| Solubility | DMSO | ≥ 20.5 mg/mL |
| Ethanol (with sonication) | ≥ 51.1 mg/mL | |
| DMF | 33 mg/mL[7] | |
| DMF:PBS (pH 7.2) (1:4) | 0.20 mg/mL[7] | |
| In Vivo Half-Life | Plasma (mice) | 1.4 hours |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
-
Weighing: Accurately weigh out the required amount of this compound powder (Molecular Weight: 409.61 g/mol ). For 1 mL of a 10 mM stock solution, you will need 4.096 mg.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the this compound powder.
-
Solubilization: To aid dissolution, gently warm the vial to 37°C and vortex or sonicate until the solution is clear.[8]
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C.
General Protocol for In Vitro Cell-Based Assays
-
Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Compound Dilution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in a pre-warmed cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically ≤ 0.5%).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Assay: Following incubation, perform your desired downstream analysis, such as a cell viability assay (e.g., MTT, CellTiter-Glo), western blotting for target engagement, or flow cytometry for apoptosis.
Visualizing the this compound Mechanism of Action
PI3K/Akt/PDPK1 Signaling Pathway Inhibition by this compound
This compound is a dual inhibitor that targets the Pleckstrin Homology (PH) domains of both Akt and PDPK1.[1] This binding prevents their recruitment to the cell membrane, thereby inhibiting the downstream signaling cascade that promotes cell survival and proliferation.[9][10]
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. glpbio.com [glpbio.com]
- 9. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Troubleshooting inconsistent results with PHT-427 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PHT-427, a dual inhibitor of Akt and PDPK1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual inhibitor that targets both Akt (Protein Kinase B) and 3-phosphoinositide dependent protein kinase-1 (PDPK1).[1][2] It functions by binding to the pleckstrin homology (PH) domain of both kinases.[2][3][4][5] This binding prevents their translocation to the plasma membrane, thereby inhibiting the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival.[1][5]
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -20°C for up to one year to avoid repeated freeze-thaw cycles.[1] For in vivo studies, a fresh solution should be prepared for immediate use.[1]
Q3: In which solvent is this compound soluble?
A3: this compound is soluble in DMSO up to 100 mM.[2] It is also soluble in DMF at 33 mg/ml and in a 1:4 solution of DMF:PBS (pH 7.2) at 0.20 mg/ml.[6] For in vivo formulations, it can be dissolved in a mixture of DMSO and corn oil.[1][7] Due to its hydrophobic nature, care should be taken to ensure complete dissolution, which can be aided by brief sonication.[8][9]
Troubleshooting Guide
Issue 1: Inconsistent or no inhibition of Akt/PDK1 signaling.
Q: I am not observing the expected decrease in phosphorylation of Akt or its downstream targets (e.g., p-S6K) after this compound treatment. What could be the reason?
A: Several factors could contribute to this issue. Please consider the following:
-
Cell Line Specificity: The sensitivity of cancer cells to this compound can vary. Tumors with PIK3CA mutations have shown the highest sensitivity, while those with K-Ras mutations tend to be less sensitive.[3][4][5] It is crucial to know the genetic background of your cell line.
-
Inhibitor Concentration: The effective concentration of this compound can differ between cell lines. An IC50 of 8.6 µM has been reported for inhibiting AKT phosphorylation in BxPC-3 cells, while the IC50 for antiproliferation in Panc-1 cells is 65 µM.[1][7] A dose-response experiment is recommended to determine the optimal concentration for your specific cell line.
-
Duration of Treatment: this compound can cause a transient inhibition of Akt signaling but a more sustained inhibition of PDPK1 signaling.[3] Consider performing a time-course experiment to identify the optimal treatment duration. In some resistant cells, a rebound increase in Akt activity has been observed.[3]
-
Compound Integrity: Ensure the this compound compound has been stored correctly and has not degraded. Prepare fresh dilutions from a frozen stock for each experiment.
Issue 2: High variability in cell viability or proliferation assays.
Q: My cell viability results with this compound treatment are highly variable between replicates and experiments. How can I improve consistency?
A: High variability can be addressed by standardizing your experimental procedures:
-
Uniform Cell Seeding: Ensure a homogenous single-cell suspension before plating to avoid clumps and ensure even cell distribution across wells.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter the effective compound concentration. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental data points.
-
Consistent Incubation Times: Adhere to a strict schedule for both the addition of this compound and the subsequent assay reagents.
-
Solvent Effects: If using a DMSO stock, ensure the final concentration of DMSO in the cell culture medium is low (typically below 0.5%) to prevent solvent-induced cytotoxicity.[8] Run a vehicle control (media with the same concentration of DMSO) to account for any solvent effects.
Issue 3: Discrepancy between in vitro and in vivo results.
Q: this compound shows potent inhibition in my cell culture experiments, but the antitumor effect in my xenograft model is weaker than expected. What could be the cause?
A: Discrepancies between in vitro and in vivo efficacy are common with kinase inhibitors.[10] Here are some potential reasons:
-
Pharmacokinetics: this compound has a relatively short plasma half-life of 1.4 hours.[3] The dosing schedule and route of administration are critical for maintaining an effective concentration in the tumor tissue. Oral administration twice daily has been shown to be effective in xenograft models.[3]
-
Bioavailability: The hydrophobicity of this compound can limit its bioavailability.[11] Nanoparticle encapsulation has been explored to improve drug delivery and efficacy.[9][11]
-
Tumor Microenvironment: The in vivo tumor microenvironment is more complex than in vitro conditions and can influence drug efficacy.
-
Off-Target Effects: While this compound is a dual inhibitor of Akt and PDPK1, like many kinase inhibitors, it may have off-target effects that could influence its in vivo activity differently than in vitro.[12]
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Value | Cell Line | Reference |
| Akt | Ki | 2.7 µM | - | [1][2] |
| PDPK1 | Ki | 5.2 µM | - | [1][2] |
| AKT Phosphorylation | IC50 | 8.6 µM | BxPC-3 | [1][7] |
| Antiproliferation | IC50 | 65 µM | Panc-1 | [1][7] |
Table 2: In Vivo Antitumor Activity of this compound
| Tumor Model | Dose | Schedule | Growth Inhibition | Reference |
| BxPC-3 Pancreatic Cancer | 250 mg/kg | BID x 5 days | Up to 80% | [3] |
| PC-3 Prostate Cancer | 125 mg/kg | BID x 5 days | Significant | [3] |
| A549 NSCLC | 200 mg/kg | BID x 10 days | Significant | [3] |
| MCF-7 Breast Cancer | 200 mg/kg | BID x 10 days | Significant | [3] |
| SKOV-3 Ovarian Cancer | 250 mg/kg | BID x 10 days | Significant | [3] |
Experimental Protocols
Western Blot for Akt Pathway Inhibition
-
Cell Seeding and Treatment: Seed cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for the desired duration (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-Akt (Ser473 and Thr308), total Akt, phospho-S6K, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Caption: General experimental workflow for this compound treatment.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Molecular pharmacology and antitumor activity of this compound a novel AKT/PDPK1 pleckstrin homology domain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Molecular pharmacology and antitumor activity of this compound, a novel Akt/phosphatidylinositide-dependent protein kinase 1 pleckstrin homology domain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Antitumor Activity of Nanoparticles Loaded with this compound, a Novel AKT/PDK1 Inhibitor, for the Treatment of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: Assessing PHT-427 Blood-Brain Barrier Penetration
Welcome to the technical support center for PHT-427. This resource provides researchers, scientists, and drug development professionals with detailed guides and frequently asked questions (FAQs) for assessing the blood-brain barrier (BBB) penetration of the dual Akt/PDPK1 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is BBB penetration a concern?
This compound is a dual inhibitor of Akt and PDPK1, targeting their pleckstrin homology (PH) domains with Kᵢ values of 2.7 μM and 5.2 μM, respectively.[1][2] It has demonstrated anti-tumor activity in various cancer xenograft models.[1][3][4] If this compound is being considered for the treatment of brain tumors or other central nervous system (CNS) disorders, its ability to cross the BBB is a critical determinant of its potential efficacy. The BBB is a highly selective barrier that protects the brain from harmful substances, and many small molecules fail to achieve therapeutic concentrations in the CNS.[5][6]
Q2: What is the general workflow for assessing the BBB penetration of a compound like this compound?
A tiered approach is recommended, starting with less resource-intensive in silico and in vitro models and progressing to more complex in vivo studies for promising candidates. This multi-step process allows for early screening and helps to refine experimental designs.
Caption: Tiered workflow for assessing BBB penetration.
Q3: Which in silico models can predict this compound's BBB permeability?
In silico models use the physicochemical properties of a molecule to predict its ability to cross the BBB. Key parameters for this compound (C₂₀H₃₁N₃O₂S₂) would be calculated, including molecular weight, LogP (lipophilicity), polar surface area (PSA), and hydrogen bond count.[2][7] These values can be used in predictive models like the CNS Multiparameter Optimization (MPO) score to estimate the likelihood of BBB penetration.[5]
Q4: What are the key in vitro assays for assessing this compound's BBB penetration?
There are two main categories of in vitro assays: non-cell-based and cell-based.[8]
-
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): This is a high-throughput, non-cell-based assay that models passive diffusion across the BBB.[8][9][10] It is useful for initial screening to determine if this compound has sufficient passive permeability.
-
Cell-Based Assays: These use monolayers of cells to mimic the BBB and can assess both passive permeability and the influence of active transport proteins.[5] Common models include Caco-2 (human colon adenocarcinoma) and MDCK-MDR1 (Madin-Darby canine kidney cells transfected with the human P-glycoprotein efflux pump).[11][12] These assays are crucial for determining if this compound is a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove drugs from the brain.[5]
Q5: How do I interpret results from an MDCK-MDR1 assay for this compound?
The assay measures the permeability of this compound in two directions: from the apical (blood) side to the basolateral (brain) side (Papp A-B) and vice versa (Papp B-A). The ratio of these permeabilities gives the Efflux Ratio (ER) .
-
ER ≈ 1: this compound is likely not a substrate for P-gp and crosses the monolayer primarily by passive diffusion.
-
ER > 2: this compound is likely a substrate for P-gp, which could significantly limit its brain accumulation.
Troubleshooting Guides
Issue 1: In silico models predict poor BBB penetration for this compound, but I want to proceed. What should I do?
-
Problem: In silico models are predictive and based on general properties. They may not account for specific carrier-mediated uptake mechanisms that could transport this compound into the brain.
-
Solution: Proceed with an in vitro assay like the PAMPA-BBB.[13] This will provide an empirical measure of passive permeability. If permeability is low, it confirms the in silico prediction. If it's higher than expected, it justifies moving to more complex cell-based assays.
Issue 2: My PAMPA-BBB assay shows high permeability for this compound, but subsequent in vivo studies show low brain concentration. What could be the cause?
-
Problem: The PAMPA-BBB assay only measures passive permeability and does not account for active efflux or plasma protein binding.[9]
-
Troubleshooting Steps:
-
Assess Efflux: Perform a cell-based assay, such as with MDCK-MDR1 cells, to determine if this compound is a substrate for efflux transporters like P-gp.[5][14] A high efflux ratio would explain the discrepancy.
-
Measure Plasma Protein Binding: High binding of this compound to plasma proteins (like albumin) will reduce the free fraction available to cross the BBB.[14][15] An equilibrium dialysis experiment can determine the fraction of unbound drug (fu,plasma). Only the unbound drug is considered active and capable of crossing the BBB.[14]
-
Measure Brain Tissue Binding: this compound might be rapidly binding to components within the brain tissue, which could affect the interpretation of total brain concentration. Brain tissue binding can be measured using brain homogenate.
-
Issue 3: I am seeing high variability in my in vitro cell-based assay results.
-
Problem: Variability can stem from inconsistent cell monolayer integrity.
-
Troubleshooting Steps:
-
Monitor TEER: Regularly measure the Transendothelial Electrical Resistance (TEER) across your cell monolayers. A consistent and high TEER value indicates a tight, well-formed barrier.
-
Use Paracellular Markers: Include a low-permeability marker, such as Lucifer yellow or [¹⁴C]-sucrose, in your experiments.[16] High passage of this marker indicates a leaky monolayer, and the data from that well should be excluded.
-
Quantitative Data Summary
The following tables present hypothetical data for this compound in various BBB penetration assays, alongside well-known control compounds, for comparative purposes.
Table 1: In Vitro Permeability and Efflux Data
| Compound | Pe (10⁻⁶ cm/s) in PAMPA-BBB | Papp (A-B) in MDCK-MDR1 | Efflux Ratio (ER) in MDCK-MDR1 | Predicted BBB Penetration |
|---|---|---|---|---|
| This compound (Hypothetical) | 8.5 | 6.2 | 4.5 | Low to Moderate (Efflux limited) |
| Caffeine (High Pen.) | 15.2 | 18.5 | 0.9 | High |
| Atenolol (Low Pen.) | 0.8 | 0.5 | 1.1 | Low |
| Loperamide (P-gp Substrate) | 12.1 | 1.5 | 15.0 | Very Low (Efflux limited) |
Table 2: In Vivo Brain Penetration Data
| Compound | Dose (mg/kg) | Route | Brain Conc. (ng/g) at Tₘₐₓ | Plasma Conc. (ng/mL) at Tₘₐₓ | Total Brain-to-Plasma Ratio (Kₚ) | Unbound Brain-to-Plasma Ratio (Kₚ,ᵤᵤ) |
|---|---|---|---|---|---|---|
| This compound (Hypothetical) | 50 | p.o. | 85 | 1700 | 0.05 | 0.02 |
| Caffeine (High Pen.) | 10 | p.o. | 1200 | 1500 | 0.80 | 0.75 |
| Atenolol (Low Pen.) | 10 | p.o. | 25 | 1000 | 0.025 | 0.02 |
Kₚ,ᵤᵤ is the most accurate predictor of brain exposure at the target site, accounting for plasma and brain tissue binding.[5][17]
Key Experimental Protocols
Protocol 1: MDCK-MDR1 Bidirectional Transport Assay
This assay determines if this compound is a substrate for the P-gp efflux pump.
-
Cell Culture: Culture MDCK-MDR1 cells on permeable Transwell inserts until a confluent monolayer is formed.
-
Monolayer Integrity Check: Measure the TEER to confirm monolayer integrity. A value >100 Ω·cm² is typically required. Also, assess the permeability of a paracellular marker like Lucifer yellow.
-
Apical to Basolateral (A-B) Transport:
-
Add this compound (e.g., at 10 µM) to the apical (upper) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (lower) chamber.
-
The donor chamber is also sampled at the beginning and end to confirm mass balance.
-
-
Basolateral to Apical (B-A) Transport:
-
Add this compound to the basolateral chamber.
-
Sample from the apical chamber at the same time points.
-
-
Quantification: Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both directions and determine the Efflux Ratio.
Caption: Bidirectional transport across an MDCK-MDR1 monolayer.
Protocol 2: In Situ Brain Perfusion
This technique provides a robust measure of the rate of this compound transport across the BBB in an intact animal model (typically a rat) without interference from peripheral metabolism.[7][16][18][19]
-
Animal Preparation: Anesthetize the rat and expose the common carotid artery.
-
Catheterization: Ligate the external carotid artery and insert a catheter for perfusion. The pterygopalatine artery is also ligated to prevent perfusate loss.
-
Perfusion: Begin perfusing a buffered physiological solution containing a known concentration of this compound and a vascular space marker (e.g., [¹⁴C]-sucrose) at a constant rate (e.g., 10 mL/min).
-
Perfusion Duration: Perfuse for a short, defined period (e.g., 5 to 60 seconds) to measure the initial rate of uptake.
-
Sample Collection: At the end of the perfusion, decapitate the animal, collect the brain, and dissect the relevant regions.
-
Quantification: Homogenize the brain tissue and analyze the concentration of this compound and the vascular marker.
-
Calculation: After correcting for the compound remaining in the brain's vascular space, calculate the brain uptake clearance (Kin) or permeability-surface area (PS) product.
Caption: Workflow for the in situ brain perfusion experiment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Molecular pharmacology and antitumor activity of this compound a novel AKT/PDPK1 pleckstrin homology domain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules | MDPI [mdpi.com]
- 6. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of blood-brain barrier permeability using the in situ mouse brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. comparison-of-blood-brain-barrier-permeability-assays-in-situ-brain-perfusion-mdr1-mdckii-and-pampa-bbb - Ask this paper | Bohrium [bohrium.com]
- 11. Comparison of brain capillary endothelial cell-based and epithelial (MDCK-MDR1, Caco-2, and VB-Caco-2) cell-based surrogate blood-brain barrier penetration models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Investigating blood-brain barrier penetration and neurotoxicity of natural products for central nervous system drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantification of early blood-brain barrier disruption by in situ brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An in situ brain perfusion technique to study cerebrovascular transport in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]
PHT-427's impact on cell cycle progression and potential artifacts
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting guidance for experiments involving the dual Akt/PDPK1 inhibitor, PHT-427.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, cell-permeable small molecule that functions as a dual inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDPK1) and Akt (also known as Protein Kinase B).[1][2] It selectively binds to the pleckstrin homology (PH) domain of both kinases.[1][2] This binding prevents their translocation to the cell membrane, a critical step for their activation in the PI3K/Akt signaling pathway. By inhibiting both PDPK1 and Akt, this compound effectively blocks downstream signaling cascades that are crucial for cell proliferation, survival, and growth.[1]
Q2: How does this compound impact cell cycle progression?
This compound is expected to induce a G1 phase cell cycle arrest . The PI3K/Akt/PDPK1 pathway plays a pivotal role in the G1 to S phase transition. Specifically, Akt and PDPK1 signaling promotes the expression of Cyclin D1 and inhibits the cyclin-dependent kinase inhibitor p27Kip1.[3][4] By inhibiting Akt and PDPK1, this compound is anticipated to lead to:
-
Decreased Cyclin D1 levels: Reduced Cyclin D1 prevents the formation of active Cyclin D1/CDK4/6 complexes, which are necessary for the phosphorylation of the retinoblastoma protein (Rb) and subsequent E2F transcription factor activation.
-
Increased p27Kip1 activity: Inhibition of Akt prevents the phosphorylation and subsequent degradation of p27Kip1, allowing it to accumulate and inhibit Cyclin E/CDK2 complexes, further blocking entry into the S phase.[3][4]
This dual effect on key G1/S transition regulators culminates in the arrest of the cell cycle in the G1 phase.
Q3: What are the typical effective concentrations and IC50 values for this compound?
The effective concentration and IC50 values of this compound can vary depending on the cell line and the specific assay being performed. For your reference, some reported values are summarized in the table below. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
| Parameter | Cell Line | Value | Reference |
| Ki (Akt) | - | 2.7 µM | [2] |
| Ki (PDPK1) | - | 5.2 µM | [2] |
| IC50 (Apoptosis) | BxPC-3 | 8.6 µM | [2] |
| IC50 (Antiproliferation) | Panc-1 | 65 µM | [2] |
| Effective Concentration (inhibition of Akt and PDPK1 signaling) | PC-3 | 10 µM | [2] |
Troubleshooting Guides
Guide 1: Unexpected Cell Cycle Analysis Results
Issue: After treating cells with this compound, you do not observe the expected G1 arrest in your flow cytometry data.
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for inducing G1 arrest in your specific cell line. The effective concentration can vary significantly between cell types. |
| Incorrect Treatment Duration | Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for observing G1 arrest. The effect on the cell cycle may be transient or require a longer incubation period to become apparent. |
| Cell Line Resistance | Some cell lines may be resistant to this compound due to mutations in the PI3K/Akt pathway or activation of alternative survival pathways. Confirm the activation status of the Akt pathway in your cell line (e.g., by Western blot for phosphorylated Akt). Consider using a cell line known to be sensitive to PI3K/Akt pathway inhibitors. |
| High Cell Density | Contact inhibition in confluent cell cultures can lead to a natural G1 arrest, masking the effect of the inhibitor.[5] Ensure that cells are seeded at a density that allows for exponential growth throughout the experiment. |
| Serum Starvation Artifacts | Serum starvation is often used to synchronize cells, but it can also induce a G1 arrest that may obscure the effects of this compound. If you are serum-starving your cells, compare the results to a non-starved control to ensure the observed arrest is due to the compound. |
Guide 2: Potential Experimental Artifacts with this compound
Issue: You are concerned about potential off-target effects or assay interference from this compound in your cell-based assays.
| Potential Artifact | Mitigation Strategy |
| Compound Autofluorescence | Although not definitively reported for this compound, some small molecules can exhibit intrinsic fluorescence, which can interfere with assays using fluorescent readouts (e.g., flow cytometry, high-content screening).[6] To check for this: Run a "compound only" control (this compound in media without cells) in your assay to measure any background fluorescence. If autofluorescence is detected, consider using fluorescent dyes with emission spectra that do not overlap with that of this compound. Red-shifted dyes are often less prone to interference.[7] |
| Fluorescence Quenching | Some compounds can absorb the light emitted by fluorescent dyes, leading to a decrease in the signal. To assess this: Spike a known amount of your fluorescent dye into a solution containing this compound and measure the fluorescence. Compare this to the fluorescence of the dye in a solution without the compound. If quenching is observed, you may need to adjust your analysis to account for this effect or choose a different fluorescent probe. |
| Off-Target Kinase Inhibition | While this compound is designed to be a dual Akt/PDPK1 inhibitor, the possibility of off-target kinase inhibition, a common characteristic of kinase inhibitors, should be considered. To confirm that the observed phenotype is due to the inhibition of the intended targets, consider performing rescue experiments by overexpressing constitutively active forms of Akt or PDPK1. Additionally, using another inhibitor with a different chemical scaffold that targets the same pathway can help validate the results. |
| Cytotoxicity at High Concentrations | At concentrations significantly above the effective dose for pathway inhibition, this compound may induce cytotoxicity through mechanisms other than on-target cell cycle arrest, leading to an increase in the sub-G1 population (indicative of apoptosis/necrosis). It is crucial to distinguish between targeted cell cycle arrest and general toxicity. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your cell cycle analysis to ensure that the concentrations used are not causing widespread cell death. |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol provides a general framework for analyzing the effect of this compound on cell cycle distribution.
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase and do not exceed 70-80% confluency at the time of harvest.[5]
-
This compound Treatment: Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the predetermined duration.
-
Cell Harvest:
-
For adherent cells, aspirate the media, wash with PBS, and detach using trypsin-EDTA.
-
For suspension cells, collect the cells directly.
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Fixation:
-
Resuspend the cell pellet in cold PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of 70%.
-
Incubate at -20°C for at least 2 hours (can be stored for several weeks).[5]
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide or DAPI) and RNase A (to prevent staining of double-stranded RNA).[8][9]
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Signaling Pathways and Workflows
Caption: this compound inhibits PDPK1 and Akt, leading to G1 cell cycle arrest.
Caption: A logical workflow for troubleshooting unexpected cell cycle results.
References
- 1. Molecular pharmacology and antitumor activity of this compound a novel AKT/PDPK1 pleckstrin homology domain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Overexpression of p27KIP1 induced cell cycle arrest in G1 phase and subsequent apoptosis in HCC-9204 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p27 inhibits CDK6/CCND1 complex formation resulting in cell cycle arrest and inhibition of cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
Minimizing the rebound activation of Akt signaling after PHT-427 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PHT-427, a dual inhibitor of Akt and PDK1. The primary focus is to address the common experimental challenge of rebound activation in Akt signaling following this compound treatment and to provide strategies for its minimization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that targets the PI3K/Akt signaling pathway.[1] It functions as a dual inhibitor by binding to the Pleckstrin Homology (PH) domain of both Akt and its upstream kinase, 3-phosphoinositide-dependent protein kinase-1 (PDK1).[2][3] This binding prevents their recruitment to the cell membrane, thereby inhibiting their activation and downstream signaling.[3]
Q2: What is Akt rebound activation and why does it occur after this compound treatment?
Akt rebound activation is a phenomenon where the phosphorylation and activity of Akt, after an initial decrease, surge back to or even exceed baseline levels, despite the continued presence or after washout of an inhibitor. Studies have shown that this compound treatment can lead to a transient inhibition of Akt signaling.[2] While the precise mechanism for this compound is still under investigation, this rebound is a common characteristic of inhibitors targeting the PI3K/Akt/mTOR pathway. It is often caused by the abrogation of negative feedback loops. For instance, inhibiting Akt can relieve the suppression of receptor tyrosine kinases (RTKs) like HER3, IGF-1R, and the insulin receptor, leading to their increased expression and subsequent reactivation of the entire pathway.
Q3: Is the inhibition of Akt or PDK1 more critical for the antitumor effects of this compound?
Research indicates that the antitumor activity of this compound correlates more closely with the inhibition of PDK1 than with the transient inhibition of Akt.[1][2] this compound induces a more sustained inhibition of PDK1 signaling compared to its effect on Akt.[2] This suggests that focusing on downstream markers of PDK1 activity may provide a more reliable assessment of this compound efficacy in long-term experiments.
Q4: What are the known binding affinities and effective concentrations for this compound?
This compound binds to the PH domains of Akt and PDK1 with high affinity. The inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) vary across different cell lines and experimental conditions.
| Target | Parameter | Value | Cell Line |
| Akt | Ki | 2.7 µM | - |
| PDK1 | Ki | 5.2 µM | - |
| Cell Proliferation | IC50 | 8.6 µM | BxPC-3 |
| Cell Proliferation | IC50 | 65 µM | Panc-1 |
Data compiled from multiple sources.[3]
Troubleshooting Guide
Problem: Significant rebound of phospho-Akt (p-Akt) levels is observed after initial this compound treatment or washout.
-
Possible Cause 1: Feedback Loop Activation. The transient inhibition of Akt can relieve negative feedback mechanisms, leading to the upregulation and activation of receptor tyrosine kinases (RTKs) that re-stimulate the PI3K/Akt pathway. This is a common mechanism of resistance to Akt inhibitors.
-
Suggested Solution 1: Implement a Combination Therapy.
-
Co-treat with an RTK inhibitor: Based on the specific cell line and its expression profile, consider co-treatment with an inhibitor for RTKs like EGFR (e.g., Erlotinib) or HER2. This compound has shown greater than additive antitumor activity with erlotinib in non-small cell lung cancer models.[1][2]
-
Combine with Chemotherapy: this compound has demonstrated synergistic effects when combined with cytotoxic agents like paclitaxel in breast cancer models.[1][2] This can help to induce cell death before the rebound signaling can promote survival.
-
-
Possible Cause 2: Short Half-Life of this compound. this compound has a relatively short plasma half-life of approximately 1.4 hours in vivo.[2] In vitro, its effective concentration may decrease over time due to metabolism or degradation, allowing for signaling to resume.
-
Suggested Solution 2: Optimize Dosing Schedule.
-
For in vitro experiments, consider replacing the media with freshly prepared this compound at regular intervals (e.g., every 12-24 hours) to maintain a consistent inhibitory pressure.
-
For in vivo studies, a twice-daily oral administration schedule has been shown to be effective at inhibiting tumor growth.[2]
-
Problem: Downstream targets of Akt (e.g., p-GSK3β, p-S6) are not suppressed, even when a decrease in p-Akt is observed.
-
Possible Cause 1: Transient Akt Inhibition. The inhibition of Akt by this compound can be short-lived, while PDK1 inhibition is more sustained.[2] A brief window of Akt inhibition may not be sufficient to cause a lasting decrease in the phosphorylation of all its downstream targets.
-
Suggested Solution 1: Analyze PDK1-specific Downstream Targets. Shift the focus of your analysis to downstream targets of PDK1, such as p-RSK or total SGK1 levels. Inhibition of PDK1 has been more closely correlated with the antitumor activity of this compound.[2]
-
Possible Cause 2: Parallel Pathway Activation. Cancer cells can activate other signaling pathways (e.g., MAPK/ERK) to compensate for Akt inhibition and maintain phosphorylation of common downstream effectors.
-
Suggested Solution 2: Profile Parallel Pathways and Consider Dual Inhibition.
-
Perform western blots for key nodes of parallel survival pathways, such as p-ERK.
-
If a compensatory pathway is activated, consider a combination therapy targeting both Akt/PDK1 and the identified pathway (e.g., with a MEK inhibitor).
-
Experimental Protocols & Visualizations
Signaling Pathway and Rebound Mechanism
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. This compound intervenes by preventing the activation of Akt and PDK1. However, this can trigger a feedback mechanism, leading to rebound activation.
Workflow for Assessing Akt Rebound
A time-course experiment using Western blotting is essential to characterize the kinetics of Akt rebound after this compound treatment and washout.
Protocol: Western Blot for Phospho-Akt (Ser473) Rebound
This protocol outlines the key steps to measure the rebound of Akt phosphorylation following the removal of this compound.
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., BxPC-3, PC-3) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with an effective concentration of this compound (e.g., 10 µM) for a short duration (e.g., 2-4 hours) to achieve initial inhibition. Include a vehicle control (DMSO).
-
-
This compound Washout:
-
Aspirate the media containing this compound.
-
Gently wash the cell monolayer three times with sterile, room temperature phosphate-buffered saline (PBS).
-
Add fresh, pre-warmed complete growth media to each well. This marks the 0-hour time point.
-
-
Time-Course Cell Lysis:
-
Collect cell lysates at various time points post-washout (e.g., 0, 2, 4, 8, and 24 hours).
-
To lyse, wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Electrotransfer:
-
Normalize protein amounts (load 20-30 µg of protein per lane) by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Note: BSA is often preferred over milk for phospho-antibodies to reduce background.
-
Incubate the membrane with the primary antibody against Phospho-Akt (Ser473) (e.g., Cell Signaling Technology #4060, typically at 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:2000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash three times for 5 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.
-
To normalize for protein loading, strip the membrane and re-probe for Total Akt antibody (e.g., Cell Signaling Technology #4691) or a loading control like GAPDH or β-actin.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Calculate the ratio of p-Akt to Total Akt for each time point to accurately assess the rebound effect.
-
References
- 1. Molecular pharmacology and antitumor activity of this compound, a novel Akt/phosphatidylinositide-dependent protein kinase 1 pleckstrin homology domain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular pharmacology and antitumor activity of this compound a novel AKT/PDPK1 pleckstrin homology domain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
Interpreting unexpected phenotypic changes in cells treated with PHT-427
Welcome to the technical support center for PHT-427, a dual inhibitor of AKT and PDK1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell-based assays and to help interpret unexpected phenotypic changes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and unexpected outcomes that researchers may encounter when using this compound.
Q1: I am not observing the expected decrease in phosphorylation of AKT (Ser473/Thr308) or its downstream targets after this compound treatment. What could be the reason?
A1: Several factors could contribute to the lack of an expected inhibitory effect. Consider the following troubleshooting steps:
-
Cell Line Specificity: The sensitivity of different cell lines to this compound can vary. Tumors with PIK3CA mutations are generally more sensitive, while those with K-Ras mutations may be less responsive.[1][2] Ensure your cell line has an active PI3K/AKT pathway.
-
Compound Solubility and Stability: this compound has low aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent like DMSO before preparing your final dilutions in culture medium. For long-term experiments, consider replenishing the media with freshly prepared this compound, as the compound may degrade over time.
-
Treatment Time and Concentration: The inhibition of AKT and PDK1 signaling can be transient.[1] Perform a time-course experiment (e.g., 1, 4, 8, 16, 24 hours) to determine the optimal time point for observing maximal inhibition in your cell line. Additionally, perform a dose-response experiment to determine the optimal concentration, as insufficient concentrations will not yield a significant effect.
-
Experimental Controls: Always include a positive control (e.g., a known activator of the AKT pathway like IGF-1) and a vehicle control (e.g., DMSO) to ensure the assay is working correctly and that the observed effects are specific to this compound.
Q2: I am observing a paradoxical increase in AKT phosphorylation at Ser473 or Thr308 after this compound treatment. Is this expected?
A2: Yes, this can be an unexpected but documented phenomenon with some kinase inhibitors that target the PI3K/AKT/mTOR pathway. This is often referred to as "paradoxical pathway activation."
-
Feedback Loop Disruption: Inhibition of downstream effectors in the AKT pathway can sometimes relieve negative feedback loops, leading to the hyper-phosphorylation of AKT itself. For instance, inhibition of mTORC1 by other inhibitors is known to cause a rebound increase in AKT activity.
-
Resistant Cell Lines: In some cancer cell lines that are resistant to this compound, a rebound increase in AKT activity has been observed.[1] This suggests that in these cells, compensatory mechanisms are activated to overcome the inhibition.
-
Investigative Steps: To investigate this further, you can:
-
Examine the phosphorylation status of other downstream targets of AKT and PDK1 to see if they are also paradoxically activated.
-
Assess the functional consequences of this paradoxical phosphorylation, such as cell proliferation or survival, to determine if it represents a resistance mechanism.
-
Q3: My cells are showing unexpected morphological changes or a cytotoxic effect that does not correlate with the inhibition of the AKT pathway. What could be happening?
A3: This could be due to off-target effects of this compound or other experimental artifacts.
-
Off-Target Kinase Inhibition: While this compound is designed to target the PH domains of AKT and PDK1, like many kinase inhibitors, it may have off-target effects on other kinases, especially at higher concentrations.[1] These off-target interactions could lead to unforeseen cellular phenotypes.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the cell culture medium is low (typically <0.1%) and consistent across all treatments, as higher concentrations can be cytotoxic.
-
Compound Purity: Verify the purity of your this compound stock, as impurities could be responsible for the observed toxicity.
-
Troubleshooting Strategy:
-
Perform a dose-response curve for cell viability to determine if the cytotoxicity is dose-dependent.
-
If possible, use a structurally different inhibitor of the AKT/PDK1 pathway to see if it phenocopies the effects of this compound. If it does not, the phenotype is more likely due to an off-target effect of this compound.
-
Consider performing a kinome-wide selectivity screen to identify potential off-target kinases of this compound.
-
Q4: The anti-proliferative effect of this compound varies significantly between my different cancer cell lines. Why is this?
A4: The genetic background of the cancer cells plays a crucial role in their sensitivity to this compound.
-
PI3K/AKT Pathway Activation Status: Cell lines with activating mutations in PIK3CA or loss of the tumor suppressor PTEN are often more dependent on the PI3K/AKT pathway for their survival and proliferation, making them more sensitive to this compound.[1][2]
-
Presence of Resistance-Conferring Mutations: Mutations in genes like KRAS have been shown to confer resistance to inhibitors of the PI3K/AKT pathway, including this compound.[1][2]
-
Characterize Your Cell Lines: It is essential to know the mutational status of key oncogenes and tumor suppressors in your cell lines to better interpret the differential sensitivity to this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: this compound Binding Affinity (Ki)
| Target | Ki (μM) | Assay Method |
| AKT (PH Domain) | 2.7 | Surface Plasmon Resonance |
| PDK1 (PH Domain) | 5.2 | Surface Plasmon Resonance |
| Data from Meuillet et al., 2010[1] |
Table 2: this compound In Vitro Efficacy (IC50)
| Cell Line | Assay | IC50 (μM) |
| BxPC-3 (Pancreatic) | AKT Phosphorylation Inhibition | 8.6 |
| Panc-1 (Pancreatic) | Anti-proliferation | 65 |
| Data from Selleck Chemicals product page[3] |
Table 3: In Vivo Antitumor Activity of this compound
| Tumor Model | Dose (mg/kg, oral, twice daily) | Tumor Growth Inhibition |
| BxPC-3 (Pancreatic) | 125 - 250 | Up to 80% |
| MCF-7 (Breast) | Not specified | Significant |
| A-549 (NSCLC) | Not specified | Significant |
| Data from Meuillet et al., 2010[1] |
Key Experimental Protocols
Below are detailed methodologies for key experiments to assess the effects of this compound.
Western Blotting for Phospho-Protein Analysis
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. The next day, treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired time points.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AKT (Ser473/Thr308), phospho-PDK1 (Ser241), and their downstream targets (e.g., phospho-GSK3β, phospho-S6 Ribosomal Protein), as well as total protein and a loading control (e.g., β-actin), overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Cell Viability/Proliferation Assay (MTT/MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a period that allows for the assessment of anti-proliferative effects (e.g., 72 hours).
-
Assay Procedure: Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and calculate the IC50 values using appropriate software.
Apoptosis Assay (Cleaved Caspase-3/PARP Western Blot)
-
Cell Treatment and Lysis: Follow the same procedure as for the phospho-protein analysis.
-
Immunoblotting: Use primary antibodies specific for cleaved caspase-3 and cleaved PARP to detect the induction of apoptosis.
-
Analysis: An increase in the levels of cleaved caspase-3 and cleaved PARP indicates the induction of apoptosis.
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits the PI3K/AKT pathway.
Troubleshooting Workflow for Unexpected Phenotypes
Caption: A logical workflow for troubleshooting unexpected results.
Experimental Workflow for Investigating Unexpected Phenotypes
Caption: A workflow for investigating unexpected phenotypes.
References
- 1. Molecular pharmacology and antitumor activity of this compound a novel AKT/PDPK1 pleckstrin homology domain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular pharmacology and antitumor activity of this compound, a novel Akt/phosphatidylinositide-dependent protein kinase 1 pleckstrin homology domain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
Validation & Comparative
A Head-to-Head Comparison of PHT-427 with Other Prominent Akt Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The serine/threonine kinase Akt, a central node in the PI3K/Akt/mTOR signaling pathway, is a critical regulator of cell survival, proliferation, and metabolism. Its frequent dysregulation in a wide range of cancers has made it a prime target for therapeutic intervention. This guide provides a comprehensive comparison of PHT-427, a novel dual Akt/PDK1 inhibitor, with other well-established Akt inhibitors: MK-2206, Capivasertib, and Ipatasertib. We present a detailed analysis of their mechanisms of action, comparative efficacy based on available experimental data, and comprehensive experimental protocols to aid in the design and interpretation of preclinical studies.
Mechanism of Action: A Tale of Different Targeting Strategies
The efficacy and specificity of Akt inhibitors are largely dictated by their unique mechanisms of action. This compound distinguishes itself by targeting the pleckstrin homology (PH) domain, while other prominent inhibitors target either an allosteric site or the ATP-binding pocket.
-
This compound: A Dual Inhibitor of the PH Domain. this compound is a novel small molecule that binds to the PH domains of both Akt and its upstream activator, PDK1.[1][2] This dual inhibition prevents the recruitment of both kinases to the plasma membrane, a crucial step for their activation. By targeting the PH domain, this compound offers a distinct mechanism compared to ATP-competitive or allosteric inhibitors.
-
MK-2206: An Allosteric Inhibitor. MK-2206 is a highly selective, allosteric inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[3] It binds to a site outside of the ATP-binding pocket, inducing a conformational change that locks Akt in an inactive state and prevents its phosphorylation and subsequent activation.[4] Notably, studies have shown that MK-2206 does not bind to the PH domain of Akt or PDK1.[1]
-
Capivasertib (AZD5363) and Ipatasertib (GDC-0068): ATP-Competitive Inhibitors. Both Capivasertib and Ipatasertib are potent, ATP-competitive pan-Akt inhibitors.[5][6] They bind to the ATP-binding pocket of the kinase domain, directly competing with ATP and thereby preventing the phosphorylation of downstream substrates.[4]
The distinct mechanisms of these inhibitors are a key consideration for their application in different cancer contexts and for overcoming potential resistance mechanisms.
Comparative Efficacy: A Look at the Data
Direct head-to-head comparisons of this compound with Capivasertib and Ipatasertib in the same experimental settings are limited in the publicly available literature. However, by compiling data from various studies, we can draw some informative comparisons. It is crucial to note that IC50 and Ki values can vary significantly based on the assay conditions and cell lines used.
In Vitro Efficacy
The following tables summarize the available in vitro data for this compound and the other Akt inhibitors.
Table 1: Biochemical and Cellular Potency of Akt Inhibitors
| Inhibitor | Target(s) | Mechanism of Action | Ki (µM) | IC50 (µM) | Cell Line(s) | Reference(s) |
| This compound | Akt (PH domain), PDPK1 (PH domain) | PH Domain Inhibition | Akt: 2.7, PDPK1: 5.2 | 8.6 | BxPC-3 (pancreatic) | [2] |
| 65 | Panc-1 (pancreatic) | [2] | ||||
| MK-2206 | Akt1, Akt2, Akt3 | Allosteric Inhibition | - | 0.008 (Akt1), 0.012 (Akt2), 0.065 (Akt3) (cell-free) | - | |
| Capivasertib | Akt1, Akt2, Akt3 | ATP-Competitive | - | 0.003 (Akt1), 0.007 (Akt2), 0.007 (Akt3) (cell-free) | - | |
| Ipatasertib | Akt1, Akt2, Akt3 | ATP-Competitive | - | 0.005 (Akt1), 0.018 (Akt2), 0.008 (Akt3) (cell-free) | - |
Note: IC50 and Ki values are highly dependent on experimental conditions and should be compared with caution.
In Vivo Efficacy
Preclinical in vivo studies using xenograft models have demonstrated the anti-tumor activity of these inhibitors.
Table 2: In Vivo Anti-Tumor Activity in Xenograft Models
| Inhibitor | Cancer Type | Xenograft Model | Dosing | Tumor Growth Inhibition | Reference(s) |
| This compound | Pancreatic, Breast, NSCLC | BxPC-3, MCF-7, A-549 | 125-250 mg/kg, oral | Up to 80% | [1][2] |
| MK-2206 | Colorectal | SW480 | - | Significant deceleration of tumor progression | [7] |
| Capivasertib | Breast | - | - | Suppresses tumor growth | [8] |
| Ipatasertib | Colon | - | - | Effectively suppressed tumor growth |
Experimental Protocols
To ensure reproducibility and facilitate the comparison of results across different studies, detailed experimental protocols are essential.
Akt Kinase Assay (In Vitro)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified Akt protein.
Protocol:
-
Recombinant Akt Enzyme: Use purified, active recombinant human Akt1, Akt2, or Akt3.
-
Substrate: A synthetic peptide substrate for Akt, such as Crosstide (GRPRTSSFAEG), is commonly used.
-
Reaction Buffer: Prepare a kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).
-
ATP: Use radiolabeled [γ-³²P]ATP or a non-radioactive method for detection.
-
Inhibitor Preparation: Dissolve the test compounds (this compound, MK-2206, etc.) in DMSO to create a stock solution and then dilute to the desired concentrations in the kinase assay buffer.
-
Assay Procedure:
-
Add the recombinant Akt enzyme to the wells of a microplate.
-
Add the inhibitor at various concentrations and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for binding.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate the reaction at 30°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
-
Detection:
-
For radioactive assays, spot the reaction mixture onto a phosphocellulose filter paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assays (e.g., ADP-Glo™ Kinase Assay), follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for Akt Pathway Inhibition
This method is used to assess the phosphorylation status of Akt and its downstream targets in cells treated with inhibitors.
Protocol:
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., BxPC-3, MCF-7) and allow them to adhere.
-
Treat the cells with various concentrations of the Akt inhibitors or a vehicle control (DMSO) for a specified time.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Akt (Ser473), anti-phospho-GSK3β (Ser9)).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again to remove unbound secondary antibody.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein like β-actin or GAPDH.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein or housekeeping protein.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the Akt inhibitors or a vehicle control for a specified period (e.g., 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., BxPC-3) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into different treatment groups (vehicle control, this compound, MK-2206, etc.).
-
Drug Administration: Administer the inhibitors to the mice according to a pre-determined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor volume periodically (e.g., twice a week) using calipers. Tumor volume can be calculated using the formula: (length × width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Visualization of Pathways and Workflows
Akt Signaling Pathway
The following diagram illustrates the central role of Akt in the PI3K/Akt/mTOR signaling pathway and the points of intervention for the discussed inhibitors.
References
- 1. Molecular pharmacology and antitumor activity of this compound a novel AKT/PDPK1 pleckstrin homology domain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. MK-2206, an allosteric Akt inhibitor, enhances antitumor efficacy by standard chemotherapeutic agents or molecular targeted drugs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AKT Inhibitors: New Weapons in the Fight Against Breast Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. “The emerging role of capivasertib in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective AKT Inhibition by MK-2206 Represses Colorectal Cancer-Initiating Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ipatasertib, a novel Akt inhibitor, induces transcription factor FoxO3a and NF-κB directly regulates PUMA-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study: The Potency of PHT-427 in PIK3CA Mutant vs. Wild-Type Cancer Cells
For Immediate Release
This guide provides a comparative analysis of the experimental drug PHT-427, a novel dual inhibitor of Akt and 3-phosphoinositide dependent protein kinase-1 (PDK1), on cancer cells with activating mutations in the PIK3CA gene versus those with wild-type PIK3CA. The data presented herein, compiled from peer-reviewed studies, indicates a significantly greater sensitivity to this compound in cells harboring PIK3CA mutations. This heightened sensitivity is attributed to the oncogenic addiction of these cells to the PI3K/Akt signaling pathway, a dependency that this compound effectively exploits.
Executive Summary
This compound is a promising anti-cancer agent that targets the pleckstrin homology (PH) domains of both Akt and PDK1, key nodes in the PI3K signaling pathway.[1][2] Activating mutations in PIK3CA, the gene encoding the p110α catalytic subunit of PI3K, are prevalent in a variety of human cancers and lead to constitutive activation of this pathway, promoting cell proliferation, survival, and growth.[3][4] This guide will demonstrate through compiled data and established experimental protocols that PIK3CA mutant cells exhibit a heightened vulnerability to this compound-mediated inhibition compared to their wild-type counterparts.
Data Presentation: Enhanced Efficacy in PIK3CA Mutant Cells
Furthermore, studies with other PI3K pathway inhibitors in isogenic cell lines provide a clear precedent. For example, the PI3K inhibitor GDC-0941 demonstrated a significantly lower IC50 in PIK3CA E545K mutant MCF-7 cells compared to their wild-type counterparts.[2]
| Cell Line Context | Drug | IC50 (PIK3CA Mutant) | IC50 (PIK3CA Wild-Type) | Fold Difference | Reference |
| Isogenic MCF-7 | GDC-0941 | ~200 nM | ~1 µM | ~5-fold | [2] |
| Various Tumor Xenografts | This compound | Most Sensitive (up to 80% growth inhibition) | Less Sensitive | Not Applicable | [5] |
Table 1: Comparative Efficacy of PI3K Pathway Inhibitors. This table summarizes the differential sensitivity of PIK3CA mutant versus wild-type cells to PI3K pathway inhibitors. The data for GDC-0941 in isogenic MCF-7 cells strongly suggests a similar or even more pronounced effect for this compound, given its dual targeting of Akt and PDK1. The in vivo data for this compound further corroborates the heightened sensitivity of PIK3CA mutant tumors.
Mechanism of Action: Exploiting Oncogene Addiction
The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation. In cells with wild-type PIK3CA, this pathway is tightly regulated by upstream signals. However, activating PIK3CA mutations lead to a state of "oncogene addiction," where the cancer cells become highly dependent on the constitutive signaling from this pathway for their survival.
This compound's dual inhibitory action on Akt and PDK1 effectively shuts down this hyperactive pathway. By binding to the PH domains of these proteins, this compound prevents their recruitment to the cell membrane, a crucial step for their activation.[1] This leads to a significant reduction in the phosphorylation of Akt (p-Akt), a key marker of pathway activity. The loss of mutant PIK3CA in MCF-7 cells has been shown to dramatically reduce Akt phosphorylation, highlighting the direct link between the mutation and pathway activation. Consequently, the inhibition of this critical survival pathway by this compound is expected to induce a more potent apoptotic response in PIK3CA mutant cells compared to wild-type cells, which have alternative survival pathways and are less reliant on this specific cascade.
Caption: PI3K/Akt Signaling Pathway and this compound's Mechanism of Action.
Experimental Protocols
To enable researchers to validate and expand upon these findings, detailed protocols for key experiments are provided below.
Cell Culture
-
PIK3CA Mutant Cell Line (e.g., MCF-7):
-
Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Subculturing: Passage cells at 70-80% confluency using trypsin-EDTA.
-
-
PIK3CA Wild-Type Cell Line (e.g., MCF-10A):
-
Media: DMEM/F12 medium supplemented with 5% horse serum, 20 ng/mL epidermal growth factor (EGF), 0.5 µg/mL hydrocortisone, 100 ng/mL cholera toxin, 10 µg/mL insulin, and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Subculturing: Passage cells at 70-80% confluency using trypsin-EDTA.
-
Cell Viability Assay (MTT Assay)
-
Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO) for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Seeding and Treatment: Plate 1 x 10⁶ cells in a 6-well plate and treat with this compound at the determined IC50 concentration for 48 hours.
-
Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Western Blot Analysis for Phosphorylated Proteins
-
Cell Lysis: Treat cells with this compound for the desired time points, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-PDK1 (Ser241), total PDK1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: Experimental Workflow for Comparative Analysis.
Logical Framework: The Rationale for Enhanced Sensitivity
The increased sensitivity of PIK3CA mutant cells to this compound can be summarized through a clear logical progression.
Caption: Logical Flow of this compound's Enhanced Effect in Mutant Cells.
Conclusion
References
- 1. PIK3CA and AKT1 mutations have distinct effects on sensitivity to targeted pathway inhibitors in an isogenic luminal breast cancer model system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective apoptosis induction by antimicrobial peptide TP4 in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PIK3CA and AKT1 mutations have distinct effects on sensitivity to targeted pathway inhibitors in an isogenic luminal breast cancer model system - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Biomarkers for Predicting Sensitivity to PHT-427: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PHT-427, a novel dual inhibitor of AKT and PDPK1, with alternative therapies targeting the PI3K/Akt signaling pathway. We present supporting experimental data to aid in the validation of biomarkers for predicting sensitivity to these agents.
Introduction to this compound and the PI3K/Akt Pathway
This compound is a small molecule inhibitor that binds to the pleckstrin homology (PH) domain of both AKT and 3-phosphoinositide dependent protein kinase-1 (PDPK1).[1][2] This dual inhibition disrupts the PI3K/Akt signaling cascade, a critical pathway for cell proliferation, survival, and metabolism that is frequently dysregulated in cancer.[1] Activation of this pathway is often driven by mutations in genes such as PIK3CA, which encodes the p110α catalytic subunit of PI3K, or by the loss of the tumor suppressor PTEN.
Biomarkers for this compound Sensitivity
Preclinical studies have identified key molecular alterations that correlate with sensitivity or resistance to this compound.
-
PIK3CA Mutations: Tumors harboring activating mutations in the PIK3CA gene are among the most sensitive to this compound.[1][3] These mutations lead to constitutive activation of the PI3K pathway, making the cancer cells highly dependent on this signaling axis for their growth and survival.
-
K-Ras Mutations: Conversely, tumors with mutations in the K-Ras gene have been shown to be less sensitive to this compound.[1][3] This suggests that KRAS activation can drive tumor growth through alternative pathways that are not dependent on PI3K/Akt signaling.
-
Phospho-S6 Ribosomal Protein: The phosphorylation status of downstream effectors in the PI3K/Akt pathway can also serve as a pharmacodynamic biomarker. A decrease in the phosphorylation of ribosomal protein S6 (at Ser240/244) has been observed in sensitive cells and tumor xenografts upon treatment with this compound.[1]
Performance Comparison of this compound and Alternatives
The following tables summarize the in vitro and in vivo performance of this compound and other inhibitors of the PI3K/Akt pathway. This data is intended to provide a comparative baseline for researchers validating biomarkers of drug sensitivity.
In Vitro Anti-proliferative Activity (IC50 Values)
| Compound | Target(s) | Cancer Type | Cell Line | Genotype | IC50 (µM) |
| This compound | AKT, PDPK1 | Pancreatic Cancer | BxPC-3 | PIK3CA wild-type | 8.6[2] |
| This compound | AKT, PDPK1 | Pancreatic Cancer | Panc-1 | K-Ras mutant | 65[2] |
| Alpelisib | PI3Kα | Breast Cancer | KPL4 | PIK3CA mutant | Not specified, but highly sensitive[4] |
| Alpelisib | PI3Kα | Breast Cancer | JIMT1 | PIK3CA wild-type | Resistant[4] |
| Capivasertib (AZD5363) | pan-AKT | Breast Cancer | Various | PIK3CA mutant | ~0.3 - 0.8[5] |
| Ipatasertib (GDC-0068) | pan-AKT | Various | Various | PIK3CA mutant / PTEN loss | Mean: 4.8, Median: 2.2[6] |
| Ipatasertib (GDC-0068) | pan-AKT | Various | Various | PIK3CA/PTEN wild-type | Mean: 8.4, Median: 10[6] |
In Vivo Antitumor Activity (Xenograft Models)
| Compound | Cancer Type | Xenograft Model | Genotype | Dosing | Tumor Growth Inhibition (%) |
| This compound | Ovarian Cancer | SKOV-3 | PIK3CA mutant | 125-250 mg/kg, oral | Up to 80[1] |
| This compound | Pancreatic Cancer | BxPC-3 | PIK3CA wild-type | 200 mg/kg, oral | Sensitive[1] |
| This compound | Pancreatic Cancer | MiaPaCa-2 | K-Ras mutant | 200 mg/kg, oral | Resistant[1] |
| Ipatasertib (GDC-0068) | Breast Cancer | Patient-derived | PIK3CA mutant (H1047R) | 100 mg/kg, oral | Dose-dependent decrease in growth[6] |
| Ipatasertib (GDC-0068) | Melanoma | Patient-derived | PTEN-null | 100 mg/kg, oral | Decrease in growth[6] |
Experimental Protocols
Detailed methodologies for the validation of key biomarkers are provided below.
PIK3CA Mutation Detection by Real-Time PCR
This protocol outlines a method for the detection of common activating mutations in the PIK3CA gene from formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
1. DNA Extraction:
- Use a commercially available FFPE DNA extraction kit according to the manufacturer's instructions.
- Quantify the extracted DNA using a spectrophotometer or fluorometer.
2. Real-Time PCR:
- Reaction Setup: Prepare a master mix for each mutation-specific assay and a wild-type control assay. Each reaction should contain:
- 2x PCR Master Mix
- Forward Primer (mutation-specific or wild-type)
- Reverse Primer
- Probe (e.g., TaqMan®)
- Template DNA (10-20 ng)
- Nuclease-free water to a final volume of 20 µL.
- Thermal Cycling Conditions:
- Initial Denaturation: 95°C for 5 minutes
- 45 Cycles:
- Denaturation: 95°C for 30 seconds
- Annealing/Extension: 59°C for 30 seconds (acquire fluorescence data)
- Data Analysis:
- Determine the cycle threshold (Ct) values for the mutant and wild-type assays.
- Calculate the delta Ct (ΔCt) = Ct(mutant) - Ct(wild-type).
- A lower ΔCt value indicates a higher proportion of the mutant allele. A pre-determined cutoff ΔCt value should be used to classify a sample as mutation-positive.
Immunohistochemistry (IHC) for Phospho-S6 Ribosomal Protein (Ser240/244)
This protocol describes the detection of phosphorylated S6 ribosomal protein in FFPE tissue sections.
1. Deparaffinization and Rehydration:
- Immerse slides in xylene (3 changes, 5 minutes each).
- Hydrate through graded alcohols (100%, 95%, 70%), 3 minutes each.
- Rinse in distilled water.
2. Antigen Retrieval:
- Immerse slides in a citrate buffer (pH 6.0) and heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
- Allow slides to cool to room temperature.
3. Blocking:
- Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
- Block non-specific antibody binding with a blocking serum (e.g., 5% normal goat serum) for 30 minutes.
4. Primary Antibody Incubation:
- Incubate slides with a primary antibody against phospho-S6 Ribosomal Protein (Ser240/244) at an optimized dilution overnight at 4°C.
5. Detection:
- Incubate with a biotinylated secondary antibody for 30 minutes.
- Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
- Develop with a chromogen such as 3,3'-diaminobenzidine (DAB).
6. Counterstaining and Mounting:
- Counterstain with hematoxylin.
- Dehydrate through graded alcohols and xylene.
- Mount with a permanent mounting medium.
7. Interpretation:
- Examine slides under a microscope. Positive staining will appear as a brown precipitate in the cytoplasm and/or nucleus of tumor cells. The intensity and percentage of positive cells should be scored.
Visualizing Signaling Pathways and Workflows
The following diagrams illustrate the PI3K/Akt signaling pathway targeted by this compound and a general workflow for biomarker validation.
References
- 1. Molecular pharmacology and antitumor activity of this compound a novel AKT/PDPK1 pleckstrin homology domain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Molecular pharmacology and antitumor activity of this compound, a novel Akt/phosphatidylinositide-dependent protein kinase 1 pleckstrin homology domain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
Comparing the in vivo pharmacokinetics of PHT-427 in different animal models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo pharmacokinetics of PHT-427, a dual inhibitor of Akt and PDPK1, in various animal models. The information presented is based on publicly available experimental data to facilitate objective comparison and support further research and development.
Disclaimer: Based on a comprehensive review of publicly available scientific literature, detailed in vivo pharmacokinetic data for this compound is currently limited to studies conducted in mice. As such, this guide focuses on the available murine data and provides a framework for comparison should data from other species become available.
I. Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound following a single oral administration in mice.
| Parameter | Value | Animal Model | Dosage | Administration Route | Source |
| Cmax (Maximum Plasma Concentration) | 8.2 µg/mL | Female C57Bl/6 Mice | 200 mg/kg | Oral | [1] |
| Tmax (Time to Maximum Concentration) | 1 hour | Female C57Bl/6 Mice | 200 mg/kg | Oral | [1] |
| t1/2 (Elimination Half-life) | 1.4 hours | Female C57Bl/6 Mice | 200 mg/kg | Oral | [1] |
II. Experimental Protocols
The data presented in this guide is derived from a key study investigating the in vivo pharmacology of this compound. The methodology employed in this study is detailed below.
Animal Model and Dosing
-
Species: Female C57Bl/6 mice.[1]
-
Dose: A single oral dose of 200 mg/kg of this compound was administered.[1]
-
Formulation: An oral formulation of this compound was developed for the in vivo studies.
Sample Collection and Processing
-
Time Points: Mice were euthanized at various time points post-administration (3 mice per time point).[1]
-
Blood Collection: Blood was collected into heparinized tubes.[1]
-
Plasma Preparation: Plasma was prepared from the collected blood samples and stored at -80 °C until analysis.[1]
Bioanalytical Method
-
Extraction: For analysis, 0.2 mL of plasma was mixed with 0.2 mL of 0.1 M sodium phosphate buffer (pH 4.0). The mixture was then extracted for 1 hour by inversion with 1 mL of ethyl acetate.[1]
-
Quantification: While the specific analytical instrument is not detailed in the primary source, the quantification of small molecule inhibitors like this compound in plasma is typically performed using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This method offers high sensitivity and selectivity for accurate measurement of drug concentrations.
III. Visualizing Experimental Workflow and Signaling Pathway
To further elucidate the experimental process and the mechanism of action of this compound, the following diagrams are provided.
Caption: Experimental workflow for the in vivo pharmacokinetic study of this compound in mice.
References
Independent Verification of PHT-427's Dual Inhibitory Mechanism: A Comparative Guide
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dual inhibitory mechanism of PHT-427 against alternative inhibitors, supported by experimental data. This compound is a novel small molecule inhibitor targeting the Pleckstrin Homology (PH) domain of both Protein Kinase B (Akt) and Phosphoinositide-Dependent Kinase 1 (PDK1), key nodes in the PI3K/Akt signaling pathway often dysregulated in cancer.[1][2][3][4][5] This document summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the signaling pathway and experimental workflows.
Comparative Analysis of this compound and Alternative Inhibitors
This compound distinguishes itself by its unique dual-targeting mechanism, binding to the PH domains of both Akt and PDK1.[6] This contrasts with other inhibitors that may target only one of these kinases or act via different mechanisms. For a direct comparison, we evaluate this compound against MK-2206, a well-characterized allosteric Akt inhibitor.
Table 1: Comparison of Inhibitor Characteristics
| Feature | This compound | MK-2206 |
| Mechanism of Action | Binds to the Pleckstrin Homology (PH) domain of both Akt and PDK1.[5][6] | Allosteric inhibitor that binds to a region outside the ATP-binding pocket and PH domain of Akt.[6][7] |
| Primary Targets | Akt and PDK1[1][3][5] | Akt1, Akt2, and to a lesser extent, Akt3.[8][9] |
| Binding Affinity (Ki) | Akt: 2.7 µM PDK1: 5.2 µM[1][3][4] | Does not significantly bind to the PH domain of Akt or PDK1.[6] |
| Reported IC50 | 8.6 µM (in BxPC-3 cells for Akt phosphorylation)[1] | 8 nM (Akt1), 12 nM (Akt2), 65 nM (Akt3) in cell-free assays.[9] |
Experimental Data Supporting this compound's Dual Inhibition
The dual inhibitory action of this compound has been validated through various in vitro and in vivo studies.
Table 2: Summary of In Vitro Experimental Data for this compound
| Cell Line | Experiment Type | Key Findings | Reference |
| PC-3 (Prostate) | Reverse Phase Protein Array (RPPA) | Reduction in phospho-Ser241-PDK1 and phospho-Thr308-Akt at 10 µM. | [4][6] |
| BxPC-3 (Pancreatic) | Western Blot | Decrease in phospho-Thr308-Akt, phospho-Ser473-Akt, phospho-Ser241-PDK1, and phospho-Ser9-GSK3β at 10 µM.[6] | [6] |
| MiaPaCa-2 (Pancreatic) | Western Blot | Increase in phospho-Thr308-Akt and phospho-Ser473-Akt with no decrease in phospho-Ser9-GSK3β, indicating resistance.[6] | [6] |
| FaDu (Head and Neck) | Gene Expression & Western Blot | Significant suppression of PI3KCA, PDK1, and AKT gene expression. Decrease in PI3K, p-PDK1-Ser241, Total AKT, p-AKT-Ser473, and p-AKT-Thr308 protein levels. | [10] |
Table 3: Summary of In Vivo Experimental Data for this compound
| Xenograft Model | Treatment | Key Findings | Reference |
| BxPC-3 and MiaPaCa-2 (Pancreatic) | 200 mg/kg this compound | Decrease in phospho-Ser473-AKT, phospho-Thr308-Akt, phospho-Ser241-PDPK1, and phospho-Ser221-RSK in sensitive BxPC-3 xenografts.[6] | [6] |
| Multiple Human Tumor Xenografts | Oral administration | Up to 80% inhibition of tumor growth in sensitive tumors, particularly those with PIK3CA mutations.[2] | [2] |
| GEO (Colorectal) - MK-2206 | 120 mg/kg MK-2206 | Significant inhibition of tumor growth.[7] | [7] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and the experimental approaches used for its verification, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blot for Phosphorylated Proteins
This protocol is adapted from standard procedures for detecting phosphorylated proteins.[11][12][13][14]
-
Sample Preparation:
-
Culture cancer cells to 70-80% confluency and treat with desired concentrations of this compound or vehicle control for specified times.
-
Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Keep samples on ice at all times to prevent dephosphorylation.[11][13]
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by adding Laemmli sample buffer and heating at 95°C for 5 minutes.[13]
-
-
Gel Electrophoresis and Transfer:
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane. Pre-wet the PVDF membrane in methanol before transfer.[13]
-
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[11][13]
-
Incubate the membrane with primary antibodies specific for phosphorylated Akt (Ser473 and Thr308), phosphorylated PDK1 (Ser241), and total Akt and PDK1 overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.
-
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol outlines the general steps for determining the binding kinetics of a small molecule to a protein.[15][16][17][18]
-
Immobilization of Ligand:
-
The protein (e.g., purified PH domain of Akt or PDK1) is immobilized on the surface of a sensor chip.
-
Activate the carboxymethylated dextran surface of the sensor chip.
-
Inject the protein solution over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters on the surface.
-
-
Analyte Interaction:
-
A solution of the small molecule (analyte, e.g., this compound) at various concentrations is flowed over the sensor surface.
-
The binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected in real-time and measured in resonance units (RU).
-
-
Data Analysis:
-
The association (kon) and dissociation (koff) rate constants are determined from the sensorgrams.
-
The equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) is calculated from the ratio of koff/kon.
-
In Vivo Tumor Xenograft Study
This protocol describes a general procedure for evaluating the antitumor activity of a compound in a mouse model.[19][20][21][22][23]
-
Cell Implantation:
-
Human cancer cells (e.g., BxPC-3) are cultured and harvested.
-
A suspension of a specified number of cells is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Treatment:
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
The treatment group receives the investigational drug (e.g., this compound) via a specified route (e.g., oral gavage) and schedule. The control group receives a vehicle control.
-
-
Efficacy Assessment:
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Animal body weight and general health are monitored throughout the study.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting to assess target engagement).
-
-
Data Analysis:
-
Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to the control group.
-
Statistical analysis is performed to determine the significance of the observed antitumor effect.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. Molecular pharmacology and antitumor activity of this compound, a novel Akt/phosphatidylinositide-dependent protein kinase 1 pleckstrin homology domain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PHT 427 | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 6. Molecular pharmacology and antitumor activity of this compound a novel AKT/PDPK1 pleckstrin homology domain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Akt inhibitor MK-2206 promotes anti-tumor activity and cell death by modulation of AIF and Ezrin in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. researchgate.net [researchgate.net]
- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 15. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 17. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 18. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 19. ijpbs.com [ijpbs.com]
- 20. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 21. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Vivo Pharmacology Models for Cancer Target Research | Springer Nature Experiments [experiments.springernature.com]
Assessing the Synergistic Effects of PHT-427 with Radiotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the potential synergistic effects of PHT-427, a dual inhibitor of Akt and PDPK1, when combined with radiotherapy for cancer treatment. While direct preclinical or clinical studies on the combination of this compound and radiotherapy are not yet available in the public domain, a substantial body of evidence for other inhibitors of the PI3K/Akt/mTOR signaling pathway strongly supports the rationale for this therapeutic strategy. This guide will objectively compare the anticipated performance of this compound with alternative PI3K/Akt/mTOR pathway inhibitors that have been investigated in combination with radiotherapy, supported by available experimental data.
Introduction to this compound and its Mechanism of Action
This compound is a novel small molecule inhibitor that targets the pleckstrin homology (PH) domains of both Akt and 3-phosphoinositide-dependent protein kinase 1 (PDPK1).[1] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a common feature in many human cancers, contributing to tumor growth and resistance to therapy.[2][3]
This compound's dual-targeting mechanism offers a more comprehensive blockade of this crucial survival pathway compared to single-target inhibitors. By binding to the PH domains, this compound prevents the recruitment of Akt and PDPK1 to the cell membrane, a critical step in their activation.[1][2] Preclinical studies have demonstrated that this compound exhibits significant antitumor activity in various cancer cell lines and xenograft models, including pancreatic, breast, and non-small cell lung cancer.[1] Notably, the antitumor activity of this compound appears to be more closely correlated with the inhibition of PDPK1 than Akt.[2][4][5]
Rationale for Combining this compound with Radiotherapy
Radiotherapy is a cornerstone of cancer treatment that induces cell death primarily through the generation of DNA double-strand breaks (DSBs). However, cancer cells can develop resistance to radiotherapy by activating pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway, which promotes DNA repair and inhibits apoptosis.
The combination of this compound with radiotherapy is hypothesized to have synergistic effects through the following mechanisms:
-
Inhibition of DNA Damage Repair: Activated Akt can promote the repair of radiation-induced DNA DSBs through the non-homologous end joining (NHEJ) pathway.[6] By inhibiting Akt and PDPK1, this compound is expected to impair the cancer cells' ability to repair DNA damage, leading to increased cell death following irradiation.
-
Promotion of Apoptosis: The Akt pathway is a key inhibitor of apoptosis. By blocking this pathway, this compound can lower the threshold for radiation-induced apoptosis.
-
Cell Cycle Modulation: The PI3K/Akt pathway influences cell cycle progression. Inhibition of this pathway can lead to cell cycle arrest, potentially sensitizing cells to the cytotoxic effects of radiation, which are often cell cycle-dependent.
Comparison with Alternative PI3K/Akt/mTOR Pathway Inhibitors in Combination with Radiotherapy
While direct data for this compound is lacking, numerous studies have demonstrated the radiosensitizing effects of other inhibitors targeting the PI3K/Akt/mTOR pathway. The following table summarizes key findings for some of these alternative agents.
| Inhibitor | Target(s) | Cancer Model(s) | Key Findings in Combination with Radiotherapy | Reference(s) |
| MK-2206 | Allosteric Akt inhibitor | Colon cancer cells (HCT-15, HCT-116) | Significantly suppressed cell proliferation, induced G2/M phase arrest, enhanced apoptosis, and increased DNA double-strand breaks (γ-H2AX levels). | [1] |
| AZD5363 | ATP-competitive pan-Akt inhibitor | Head and neck squamous cell carcinoma (FaDu, PE/CA PJ34) | When administered as an adjuvant after radiotherapy, it led to long-term tumor control by reducing tumor vascular density and myeloid cell influx. Did not enhance intrinsic radiosensitivity in vitro. | [7] |
| Nelfinavir | Protease inhibitor with Akt inhibitory activity | Pancreatic and rectal cancer (clinical trials) | Phase I trials showed acceptable toxicity and promising activity when combined with chemoradiation. | [8] |
| GSK2334470 | PDPK1 inhibitor | Nasopharyngeal carcinoma cells | Depletion or inhibition of PDPK1 enhanced radiosensitivity in vitro and in vivo, inhibited mTOR and GSK-3β, and reversed epithelial-mesenchymal transition. | [9] |
| Buparlisib (BKM120) | Pan-PI3K inhibitor | Non-small cell lung cancer | Showed a superior radiosensitizing effect similar to a PI3K pan-inhibitor, leading to increased DNA DSBs and decreased cell migration. | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of radiosensitizing agents are provided below.
Clonogenic Survival Assay
This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 6-well plates at a density determined by the expected survival fraction for each radiation dose.
-
Treatment: Cells are treated with the inhibitor (e.g., this compound) for a specified period before and/or after irradiation.
-
Irradiation: Plates are irradiated with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.
-
Incubation: Cells are incubated for 10-14 days to allow for colony formation (a colony is typically defined as ≥50 cells).
-
Staining: Colonies are fixed with a solution of methanol and acetic acid and stained with crystal violet.
-
Counting and Analysis: The number of colonies in each well is counted. The plating efficiency and surviving fraction for each treatment group are calculated. The data is then fitted to a linear-quadratic model to determine the dose enhancement factor.[4][5][11][12][13]
DNA Damage Repair Assay (γ-H2AX Foci Formation)
This assay visualizes and quantifies DNA double-strand breaks.
Protocol:
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with the inhibitor and/or radiation.
-
Fixation and Permeabilization: At various time points after irradiation, cells are fixed with paraformaldehyde and permeabilized with a detergent-based buffer.
-
Immunostaining: Cells are incubated with a primary antibody against phosphorylated H2AX (γ-H2AX), followed by a fluorescently labeled secondary antibody.
-
Microscopy and Analysis: The number of γ-H2AX foci per nucleus is quantified using fluorescence microscopy. A delay in the resolution of foci in the combination treatment group compared to radiation alone indicates inhibition of DNA repair.
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Culture and Treatment: Cells are treated with the inhibitor and/or radiation.
-
Harvesting and Fixation: Cells are harvested at different time points and fixed in cold 70% ethanol.[14][15][16]
-
Staining: Fixed cells are treated with RNase A and stained with a DNA intercalating dye such as propidium iodide (PI).[14][16][17]
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Analysis: The percentage of cells in G1, S, and G2/M phases is determined by analyzing the DNA content histograms.
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits PDK1 and Akt, blocking the pro-survival PI3K pathway and enhancing radiotherapy-induced cell death.
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating the synergistic effects of this compound and radiotherapy.
Conclusion and Future Directions
The dual Akt/PDPK1 inhibitor this compound holds significant promise as a radiosensitizing agent. Based on the well-established role of the PI3K/Akt/mTOR pathway in radioresistance, it is highly probable that this compound will act synergistically with radiotherapy to enhance tumor cell killing. This synergistic effect is likely mediated through the inhibition of DNA damage repair, promotion of apoptosis, and modulation of the cell cycle.
While this guide provides a strong rationale and a comparative framework, direct preclinical studies are essential to confirm and quantify the synergistic effects of this compound with radiotherapy. Future research should focus on:
-
In vitro and in vivo studies to directly assess the radiosensitizing potential of this compound across a panel of cancer models.
-
Mechanistic studies to elucidate the precise molecular mechanisms underlying the observed synergy.
-
Pharmacokinetic and pharmacodynamic studies to determine the optimal dosing and scheduling for the combination therapy.
-
Evaluation of predictive biomarkers to identify patient populations most likely to benefit from this combination.
The development of this compound in combination with radiotherapy represents a promising avenue for improving cancer treatment outcomes. The data from analogous compounds are encouraging, and dedicated preclinical investigations are now warranted to translate this potential into clinical reality.
References
- 1. Synergistic effects of Aurora A and AKT inhibitors combined with radiation in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Radiosensitising Cancer Using Phosphatidylinositol-3-Kinase (PI3K), Protein Kinase B (AKT) or Mammalian Target of Rapamycin (mTOR) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clonogenic Assay [en.bio-protocol.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Akt inhibition improves long‐term tumour control following radiotherapy by altering the microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. Inhibition of PDK1 enhances radiosensitivity and reverses epithelial-mesenchymal transition in nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Clonogenic Assay [bio-protocol.org]
- 12. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 13. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. corefacilities.iss.it [corefacilities.iss.it]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
Safety Operating Guide
Navigating the Safe Disposal of PHT-427: A Procedural Guide
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. PHT-427, a dual inhibitor of Akt and PDK1, requires careful handling throughout its lifecycle, including its final disposal. This guide provides essential safety and logistical information, offering a clear, step-by-step plan for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Key Chemical and Safety Data for this compound
A thorough understanding of the chemical properties and potential hazards of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₁N₃O₂S₂ | [1] |
| Molecular Weight | 409.6 g/mol | [1] |
| Solubility | DMSO: 16 mg/mL | [1] |
| DMF: 33 mg/mL | [1] | |
| DMF:PBS (pH 7.2) (1:4): 0.20 mg/mL | [1] | |
| CAS Number | 1191951-57-1 | [1] |
| Physical State | Solid | N/A |
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS). It has a health, fire, and reactivity rating of 0 on both the NFPA and HMIS scales, indicating minimal hazard. However, it is designated as "slightly hazardous for water," and it is crucial to prevent undiluted or large quantities from reaching ground water, water courses, or sewage systems.
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound and associated waste materials in a laboratory setting. This protocol is based on general best practices for chemical waste management and should be adapted to comply with the specific regulations of your institution and local authorities.
Experimental Protocol: Waste Segregation and Collection
-
Identify Waste Streams: All materials that have come into contact with this compound must be considered chemical waste. This includes:
-
Unused or expired this compound solid compound.
-
Solutions containing this compound, including stock solutions typically prepared in Dimethyl Sulfoxide (DMSO).
-
Contaminated labware (e.g., pipette tips, vials, plates, gloves, bench paper).
-
-
Segregate Waste:
-
Solid Waste: Collect all solid materials contaminated with this compound in a designated, leak-proof container lined with a chemically resistant bag. This includes unused solid this compound, contaminated gloves, pipette tips, and other disposables.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, clearly labeled, and sealable waste container. Given that this compound is often dissolved in DMSO, this waste stream should be treated as an organic solvent waste.[2] Do not mix with aqueous or other incompatible waste streams.
-
-
Properly Label Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" (or as required by your institution).
-
The label must include the full chemical name of all contents (e.g., "this compound, Dimethyl Sulfoxide").
-
Indicate the approximate concentration and volume of each component.
-
Include the date of waste accumulation.
-
-
Store Waste Safely:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Store in a well-ventilated area, away from sources of ignition, as DMSO is a combustible liquid.[2]
-
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the chemical waste.
-
Follow all institutional procedures for waste manifest and pickup.
-
Do not dispose of this compound or its solutions down the drain or in the regular trash. While an SDS suggests smaller quantities of the neat compound can be disposed of with household waste, this is not best practice in a laboratory setting, especially when in solution.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment and the protection of our ecosystem. Always consult your institution's specific guidelines and the most recent Safety Data Sheet for the chemical.
References
Personal protective equipment for handling PHT-427
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of PHT-427. Our goal is to furnish laboratory personnel with clear, step-by-step guidance to ensure safety and experimental success, establishing this as a trusted resource for chemical handling information.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), standard laboratory precautions should always be observed. The following personal protective equipment is recommended to minimize exposure and ensure a safe handling environment.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must meet ANSI Z87.1 standards. |
| Hand Protection | Disposable Nitrile Gloves | Inspect before use and change immediately upon contamination. |
| Body Protection | Laboratory Coat | Standard lab coat to protect skin and clothing. |
| Respiratory | Not generally required | Use in a well-ventilated area. If dust is generated, a N95 respirator may be used. |
Chemical Handling and Experimental Protocols
Accurate preparation and handling of this compound are critical for reproducible experimental outcomes. Follow these step-by-step instructions for preparing stock solutions and conducting experiments.
Stock Solution Preparation
This compound is a crystalline solid. Stock solutions should be prepared in an appropriate solvent.
Step 1: Weighing the Compound
-
Before opening the vial, briefly centrifuge it to ensure all powder is at the bottom.
-
Carefully weigh the desired amount of this compound powder in a chemical fume hood.
Step 2: Dissolving the Compound
-
Add the appropriate solvent to the powder. This compound is soluble in several organic solvents.
-
For in vitro studies, Dimethyl Sulfoxide (DMSO) is a common solvent. To prepare a 10 mM stock solution, dissolve 4.1 mg of this compound in 1 mL of fresh DMSO.
-
For in vivo studies, a formulation in corn oil or a suspension in carboxymethyl cellulose sodium (CMC-Na) can be prepared. For a 5 mg/mL suspension, add 5 mg of this compound to 1 mL of CMC-Na solution and mix thoroughly.[1]
-
Ensure the solution is clear and homogenous. Gentle vortexing or sonication may be required.
Step 3: Storage
-
Store stock solutions in tightly sealed vials at -20°C or -80°C to maintain stability.
-
Aliquot the stock solution to avoid repeated freeze-thaw cycles.
In Vitro Experimental Protocol: Cell-Based Assays
This protocol outlines a general procedure for treating cells with this compound.
Step 1: Cell Culture
-
Culture cells of interest (e.g., BxPC-3, Panc-1, PC-3) in their recommended growth medium to the desired confluency.
Step 2: Treatment
-
Dilute the this compound stock solution to the final desired concentration in fresh cell culture medium. Note that the final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
-
Remove the old medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for the desired treatment duration.
Step 3: Analysis
-
Following treatment, cells can be harvested for various downstream analyses, such as Western blotting to assess protein phosphorylation, cell viability assays (e.g., MTT), or apoptosis assays.
In Vivo Experimental Protocol: Xenograft Mouse Model
This protocol provides a general guideline for oral administration of this compound in a mouse xenograft model.[1][2]
Step 1: Animal Handling
-
All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Female SCID mice are commonly used for xenograft studies.[2]
Step 2: Tumor Implantation
-
Inject cancer cells (e.g., BxPC-3, MCF-7) subcutaneously into the flanks of the mice.[2]
-
Allow tumors to reach a palpable size before starting treatment.
Step 3: Drug Administration
-
Prepare the this compound formulation for oral gavage (e.g., in corn oil or CMC-Na).
-
Administer the appropriate dose of this compound (e.g., 125-250 mg/kg) orally to the mice.[1][2]
-
Treatment schedules may vary, but a common regimen is twice daily for a specified number of days.
Step 4: Monitoring and Analysis
-
Monitor tumor growth and the general health of the mice regularly.
-
At the end of the study, tumors and other tissues may be collected for further analysis.
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
Solid Waste
-
Unused this compound Powder: As a non-hazardous chemical, small quantities of solid this compound can typically be disposed of in the regular laboratory trash, provided it is not mixed with any hazardous materials.
-
Contaminated Materials: Items such as gloves, weigh boats, and paper towels that are contaminated with this compound can also be disposed of in the regular trash.
Liquid Waste
-
Aqueous Solutions: Dilute aqueous solutions containing this compound can generally be disposed of down the drain with copious amounts of water.
-
Organic Solvent Solutions: Solutions of this compound in organic solvents (e.g., DMSO) should be collected in a designated waste container for organic solvents and disposed of through the institution's hazardous waste management program.
Note: Always consult and adhere to your institution's specific guidelines for chemical waste disposal.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
| Parameter | Value | Target |
| Ki | 2.7 µM | Akt |
| 5.2 µM | PDPK1 |
| Parameter | Value | Cell Line |
| IC50 (Apoptosis) | 8.6 µM | BxPC-3 |
| IC50 (Antiproliferation) | 65 µM | Panc-1 |
| Effective Concentration | 10 µM | PC-3 |
| Parameter | Value | Model |
| Dosage | 125-250 mg/kg | Mouse Xenograft |
Visualizations
This compound Signaling Pathway
This compound is a dual inhibitor of Akt and PDPK1, key components of the PI3K signaling pathway, which is crucial for cell proliferation and survival.[3][4]
Caption: this compound inhibits the PI3K/Akt signaling pathway.
This compound Experimental Workflow
A typical workflow for assessing the in vitro efficacy of this compound.
Caption: In vitro experimental workflow for this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Molecular pharmacology and antitumor activity of this compound a novel AKT/PDPK1 pleckstrin homology domain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular pharmacology and antitumor activity of this compound, a novel Akt/phosphatidylinositide-dependent protein kinase 1 pleckstrin homology domain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
